molecular formula C14H12FNO3 B121483 (S)-Flumequine CAS No. 202349-45-9

(S)-Flumequine

Numéro de catalogue: B121483
Numéro CAS: 202349-45-9
Poids moléculaire: 261.25 g/mol
Clé InChI: DPSPPJIUMHPXMA-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Flumequine is a single enantiomer of the first-generation fluoroquinolone antibiotic. As a chiral analog of racemic flumequine, it offers researchers a specific tool for investigating structure-activity relationships, enantioselective biological interactions, and the mechanisms of antibiotic action and resistance. Flumequine itself was historically significant as the first quinolone antibiotic to incorporate a fluorine atom at the C-6 position, a modification that became a cornerstone for subsequent fluoroquinolone development by enhancing antibacterial potency and broadening the spectrum of activity to include better coverage of Gram-positive bacteria . The primary mechanism of action for fluoroquinolones like (S)-Flumequine involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV decatenates interlinked daughter chromosomes after replication. (S)-Flumequine functions by stabilizing a covalent complex between the topoisomerase enzymes and cleaved DNA, which disrupts DNA integrity and triggers lethal, bactericidal events within the bacterial cell . The antibacterial activity of this class is concentration-dependent . Flumequine demonstrates a favorable pharmacokinetic profile in various animal models, characterized by good bioavailability and tissue distribution . Research into the racemic mixture has shown that the different enantiomers can possess varying levels of biological activity, making (S)-Flumequine a critical compound for dedicated study . Its main research applications include serving as a reference standard in enantioselective analysis, a probe for studying bacterial resistance mechanisms (such as target-site mutations in GyrA/GyrB or efflux pump activity) , and a lead compound in the development of novel antibacterial agents with improved efficacy and safety profiles. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(12S)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPPJIUMHPXMA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202349-45-9
Record name Flumequine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202349459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUMEQUINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRD84T215S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Flumequine: A Deep Dive into its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular mechanism of action of (S)-Flumequine, a first-generation fluoroquinolone antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its bactericidal activity, focusing on the stereospecific interactions with its primary bacterial targets: DNA gyrase and topoisomerase IV. We will dissect the formation of the ternary drug-enzyme-DNA complex, the subsequent induction of double-strand DNA breaks, and the downstream consequences for bacterial viability. Furthermore, this guide offers detailed, field-proven protocols for key biochemical assays to probe these mechanisms, discusses the molecular basis of resistance, and provides insights into the critical role of chirality in its antibacterial efficacy.

Introduction: The Quinolone Class and the Significance of Chirality

Flumequine is a synthetic antibiotic belonging to the quinolone class, a group of antimicrobial agents that have been pivotal in treating a wide array of bacterial infections.[1] As a first-generation quinolone, Flumequine laid the groundwork for the development of the more potent fluoroquinolones.[2] A critical, yet often overlooked, aspect of many quinolones is their chirality. Flumequine possesses a single chiral center, giving rise to two enantiomers: (S)-Flumequine and (R)-Flumequine. Emerging research has highlighted the enantioselective nature of both the pharmacokinetics and pharmacodynamics of chiral quinolones.[3] Studies have indicated that the (S)-enantiomer of Flumequine exhibits a longer half-life and maintains a higher plasma concentration compared to its (R)-counterpart, suggesting a more pronounced and sustained antibacterial effect.[3] This guide will, therefore, focus specifically on the mechanistic intricacies of the more active (S)-enantiomer.

The primary mechanism of action for quinolones is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[6] By targeting these vital cellular machines, (S)-Flumequine effectively triggers a cascade of events that culminate in bacterial cell death.

The Core Mechanism: Trapping the Cleavage Complex

The bactericidal activity of (S)-Flumequine is not merely a result of enzyme inhibition, but rather the conversion of its target enzymes into cellular toxins. This is achieved by stabilizing a transient intermediate in the topoisomerase catalytic cycle known as the cleavage complex.

Dual Targeting: DNA Gyrase and Topoisomerase IV

(S)-Flumequine, like other quinolones, exhibits a dual-targeting mechanism, though the primary target can differ between bacterial species.[6]

  • DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the DNA, a process essential for compacting the bacterial chromosome and facilitating the initiation of DNA replication.[7] In many Gram-negative bacteria, DNA gyrase is the primary target of flumequine.[8]

  • Topoisomerase IV: This enzyme's primary role is the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. It also plays a role in relaxing positive supercoils that accumulate ahead of the replication fork. In many Gram-positive bacteria, topoisomerase IV is the more sensitive target.

The ability to inhibit both enzymes is a key feature of the quinolone class, contributing to their broad spectrum of activity.

Formation of the Ternary Complex and DNA Damage

The catalytic cycle of type II topoisomerases involves the binding of the enzyme to a segment of DNA (the G-segment), followed by the ATP-dependent passage of another DNA segment (the T-segment) through a transient double-strand break in the G-segment. (S)-Flumequine intervenes in this process by binding to the enzyme-DNA complex after the G-segment has been cleaved. This forms a stable ternary complex, effectively trapping the enzyme in a state where it is covalently linked to the broken DNA ends.[4]

This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome.[9] These breaks are potent triggers of the SOS response, a bacterial DNA damage repair system. However, when the rate of DNA damage overwhelms the cell's repair capacity, it leads to the fragmentation of the chromosome and ultimately, cell death.[9]

Diagram: Mechanism of (S)-Flumequine Action

G cluster_0 Bacterial Cell S_Flumequine (S)-Flumequine DNA_Gyrase DNA Gyrase S_Flumequine->DNA_Gyrase Binds to Enzyme-DNA complex Topo_IV Topoisomerase IV S_Flumequine->Topo_IV Binds to Enzyme-DNA complex Ternary_Complex Stable Ternary Complex ((S)-Flumequine-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Stabilizes Cleavage Complex Topo_IV->Ternary_Complex Stabilizes Cleavage Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Prevents DNA re-ligation SOS_Response SOS Response DS_Breaks->SOS_Response Induces Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Directly causes SOS_Response->Cell_Death Overwhelmed repair leads to

Caption: The inhibitory pathway of (S)-Flumequine in bacteria.

Investigating the Mechanism: Key Experimental Protocols

To elucidate the mechanism of action of (S)-Flumequine and to screen for novel quinolone derivatives, specific biochemical assays are indispensable. The following protocols provide a framework for assessing the inhibitory activity of compounds against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.

Principle: Relaxed plasmid DNA and supercoiled DNA have different electrophoretic mobilities in an agarose gel. The inhibition of gyrase activity results in a decrease in the amount of supercoiled DNA.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA (1 µg/µL)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • (S)-Flumequine stock solution (in DMSO)

  • Sterile deionized water

  • STEB (Stop Buffer: 40% (w/v) Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.05% (w/v) Bromophenol Blue)

  • Agarose

  • 1X TAE Buffer

  • Ethidium bromide or other DNA stain

  • DNA loading dye

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot Master Mix: Distribute the master mix into individual reaction tubes.

  • Add Inhibitor: Add varying concentrations of (S)-Flumequine to the reaction tubes. Include a no-drug control (with DMSO vehicle) and a no-enzyme control.

  • Initiate Reaction: Add DNA gyrase to all tubes except the no-enzyme control. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reactions by adding STEB.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer.

  • Electrophoresis: Run the gel at a constant voltage until adequate separation of the relaxed and supercoiled DNA is achieved.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light.

Interpretation: The no-drug control should show a high proportion of supercoiled DNA. Increasing concentrations of (S)-Flumequine will result in a dose-dependent decrease in the supercoiled DNA band and a corresponding increase in the relaxed DNA band. The IC₅₀ value can be determined by quantifying the band intensities.

Diagram: DNA Gyrase Supercoiling Assay Workflow

G start Start prep_mix Prepare Reaction Mix (Buffer, Relaxed Plasmid, H₂O) start->prep_mix aliquot Aliquot Mix into Tubes prep_mix->aliquot add_inhibitor Add (S)-Flumequine (or DMSO control) aliquot->add_inhibitor add_enzyme Add DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Stop Reaction (add STEB) incubate->stop_rxn gel_electro Agarose Gel Electrophoresis stop_rxn->gel_electro visualize Stain and Visualize Gel gel_electro->visualize analyze Analyze Band Intensities (Determine IC₅₀) visualize->analyze end End analyze->end

Caption: Step-by-step workflow for the DNA gyrase supercoiling assay.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Principle: kDNA is a large network of interlocked circular DNA molecules that cannot enter an agarose gel. Topoisomerase IV decatenates this network, releasing minicircles that can migrate into the gel. Inhibition of topoisomerase IV results in the kDNA remaining in the well.

Materials:

  • E. coli Topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM Potassium Glutamate, 10 mM Mg(OAc)₂, 10 mM DTT, 1 mM ATP, 50 µg/mL Albumin)

  • Dilution Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM Potassium Glutamate, 1 mM DTT, 1 mM EDTA, 40% (v/v) Glycerol)

  • (S)-Flumequine stock solution (in DMSO)

  • Sterile deionized water

  • STEB (Stop Buffer)

  • Agarose

  • 1X TAE Buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, kDNA, and sterile water.

  • Aliquot Master Mix: Distribute the master mix into individual reaction tubes.

  • Add Inhibitor: Add varying concentrations of (S)-Flumequine to the reaction tubes. Include a no-drug control (with DMSO vehicle) and a no-enzyme control.

  • Initiate Reaction: Add Topoisomerase IV to all tubes except the no-enzyme control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reactions by adding STEB.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer.

  • Electrophoresis: Run the gel at a constant voltage.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light.

Interpretation: The no-drug control will show distinct bands corresponding to the decatenated minicircles. The no-enzyme control will show the absence of these bands, with the kDNA remaining in the loading well. Increasing concentrations of (S)-Flumequine will lead to a dose-dependent decrease in the intensity of the minicircle bands. The IC₅₀ can be determined from this data.

Mechanisms of Resistance to (S)-Flumequine

The emergence of bacterial resistance to quinolones is a significant clinical concern. Resistance to (S)-Flumequine primarily arises through two main mechanisms:

Target-Site Mutations

The most common mechanism of high-level resistance involves mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[10] These mutations typically occur within a specific region known as the Quinolone Resistance-Determining Region (QRDR). Alterations in the amino acid sequence of the QRDR can reduce the binding affinity of (S)-Flumequine to the enzyme-DNA complex, thereby diminishing its inhibitory effect.[10]

Reduced Intracellular Drug Concentration

Bacteria can also develop resistance by limiting the intracellular accumulation of (S)-Flumequine. This is achieved through two primary strategies:

  • Decreased Uptake: Alterations in the bacterial cell wall, such as modifications to porin proteins in Gram-negative bacteria, can reduce the influx of the drug into the cell.

  • Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including quinolones, out of the cell.[6] This prevents the drug from reaching a high enough concentration to effectively inhibit its targets.

Diagram: Mechanisms of Bacterial Resistance to (S)-Flumequine

G cluster_cell Bacterial Cell S_Flumequine (S)-Flumequine EffluxPump Efflux Pump S_Flumequine->EffluxPump Pumped Out Porin Porin Channel S_Flumequine->Porin Entry Target DNA Gyrase / Topo IV QRDR_Mutation Target Modification (QRDR Mutation) Target->QRDR_Mutation Leads to Reduced Binding Efflux_Upregulation Increased Efflux EffluxPump->Efflux_Upregulation Upregulation Causes Porin->Target Reaches Target Porin_Mutation Decreased Uptake Porin->Porin_Mutation Mutation Causes

Caption: Overview of the primary mechanisms of bacterial resistance.

Quantitative Analysis of (S)-Flumequine Activity

Organism Flumequine (Racemic) MIC Range (µg/mL)
Escherichia coli0.12 - 0.5[5]
Salmonella typhimurium~0.5[8]
Pasteurella multocida~0.25[8]

Note: The enantioselective activity of Flumequine suggests that the MIC for (S)-Flumequine is likely lower than that of the racemic mixture and the (R)-enantiomer.

Conclusion and Future Directions

(S)-Flumequine exemplifies the core mechanism of the quinolone class of antibiotics: the targeted disruption of bacterial DNA topology through the poisoning of type II topoisomerases. Its stereospecific interactions underscore the importance of considering chirality in drug design and development. While resistance remains a challenge, a thorough understanding of the molecular mechanisms of both action and resistance is crucial for the development of next-generation quinolones that can circumvent these resistance mechanisms. Future research should focus on obtaining quantitative data on the inhibitory potency of individual enantiomers against their targets and exploring modifications to the quinolone scaffold that can overcome common resistance mutations.

References

  • Bogaerts, P., & Tube, D. (Year). In vitro activity of flumequine in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands. Veterinary Quarterly. [Link]

  • Chen, Y., et al. (2019). Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment. BioMed Research International. [Link]

  • Collin, F., et al. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines. [Link]

  • Donaghy, M. C., et al. (1975). Bioevaluation of the Antibacterial Flumequine for Urinary Tract Use. Antimicrobial Agents and Chemotherapy. [Link]

  • van der Veen, S., et al. (2024). Flumequine, a fluoroquinolone in disguise. Scientific Reports. [Link]

  • Hooper, D. C. (2013). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Wikipedia. (n.d.). Flumequine. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Decatenation Assay. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Grokipedia. (n.d.). Flumequine. Retrieved from [Link]

  • Ashley, R. E., & Osheroff, N. (2012). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in Molecular Biology. [Link]

  • Maxwell, A., et al. (2006). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology. [Link]

  • ProFoldin. (n.d.). Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. Retrieved from [Link]

  • ProFoldin. (n.d.). DNA gyrase assay kits. Retrieved from [Link]

  • Inspiralis. (n.d.). Decatenation Assays. Retrieved from [Link]

  • Waraich, S., et al. (2020). A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. BioTechniques. [Link]

  • Nani, E., et al. (1986). [Evaluation of the in vitro activity of flumequine on bacterial strains recently isolated in the hospital]. Bollettino dell'Istituto sieroterapico milanese. [Link]

  • ResearchGate. (n.d.). IC 50 values for DNA gyrase inhibition. Retrieved from [Link]

  • Chen, Y., et al. (2019). Enantioselective Behavior of Flumequine Enantiomers and Metabolites Identification in Sediment. BioMed Research International. [Link]

  • Malik, M., et al. (2017). Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence. PLoS Genetics. [Link]

  • Zhao, X., et al. (1997). DNA topoisomerase targets of the fluoroquinolones: a strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences of the United States of America. [Link]

Sources

Enantioselective Synthesis of (S)-Flumequine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Flumequine, a first-generation fluoroquinolone antibiotic, possesses a single chiral center, rendering it extant as two enantiomers, (S)- and (R)-Flumequine. It is well-established that the pharmacological activity of many chiral drugs resides predominantly in one enantiomer. In the case of Flumequine, the (S)-enantiomer is recognized as the eutomer, exhibiting significantly greater antibacterial potency. This technical guide provides an in-depth exploration of robust and efficient methodologies for the enantioselective synthesis of (S)-Flumequine. Two principal strategies are delineated: a classical approach involving diastereomeric resolution and a modern asymmetric catalytic route. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of chiral quinolone antibiotics, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of Chirality in Flumequine

Flumequine, chemically known as 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, is a synthetic antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and cell division[1][2]. The molecule's stereocenter at the C-5 position dictates its three-dimensional orientation and, consequently, its interaction with biological targets. Studies have demonstrated that the enantiomers of Flumequine exhibit different pharmacokinetic and pharmacodynamic profiles, with the (S)-(-)-enantiomer generally showing higher plasma concentrations and a longer half-life compared to the (R)-(+)-enantiomer[3]. This disparity underscores the critical importance of developing synthetic routes that selectively yield the more active (S)-enantiomer, thereby optimizing therapeutic efficacy and potentially reducing off-target effects and metabolic burden associated with the less active distomer.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-Flumequine can be approached through two primary strategies, each with its own set of advantages and considerations. The first is a classical resolution method, which involves the separation of a racemic mixture of a key intermediate. The second, and more contemporary approach, involves the use of a chiral catalyst to directly induce asymmetry in a prochiral substrate, a method often referred to as asymmetric synthesis.

Strategy 1: Diastereomeric Resolution of a Key Chiral Intermediate

This strategy leverages the principle that diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by conventional techniques such as crystallization. A robust method for obtaining (S)-Flumequine via this approach is predicated on the resolution of the chiral precursor, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This method is adapted from the successful resolution of a closely related analogue[4].

G cluster_0 Racemic Precursor Synthesis cluster_1 Diastereomeric Salt Formation cluster_2 Separation and Isolation cluster_3 Chiral Precursor Liberation and Final Synthesis racemic_precursor Racemic 6-fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline diastereomers Formation of Diastereomeric Amides racemic_precursor->diastereomers chiral_acid (S)-N-Tosylproline chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation isolated_diastereomer Isolated (S,S)-Diastereomer separation->isolated_diastereomer hydrolysis Acid Hydrolysis isolated_diastereomer->hydrolysis s_precursor (S)-6-fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline hydrolysis->s_precursor final_synthesis Condensation and Cyclization s_precursor->final_synthesis s_flumequine (S)-Flumequine final_synthesis->s_flumequine

Caption: Workflow for the enantioselective synthesis of (S)-Flumequine via diastereomeric resolution.

Step 1: Synthesis of Racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

The synthesis of the racemic starting material can be achieved through established methods, often starting from 4-fluoroaniline[5][6].

Step 2: Formation of Diastereomeric Amides

  • To a solution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add (S)-N-tosylprolyl chloride (1.05 eq).

  • Add a tertiary amine base, such as triethylamine (1.2 eq), to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amide mixture.

Step 3: Fractional Crystallization

  • Dissolve the crude diastereomeric mixture in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Allow the solution to cool slowly to room temperature, followed by further cooling to 0-4 °C to induce crystallization.

  • The less soluble diastereomer, typically the (S,S)-amide, will crystallize out.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the crystallized diastereomer can be assessed by chiral HPLC. Repeat the recrystallization process until the desired diastereomeric excess is achieved.

Step 4: Hydrolysis and Isolation of (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

  • Suspend the purified (S,S)-diastereomeric amide in a mixture of acetic acid and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 24-48 hours to effect hydrolysis.

  • Cool the reaction mixture and neutralize with a strong base, such as sodium hydroxide, to a pH of >10.

  • Extract the liberated (S)-amine into an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

Step 5: Synthesis of (S)-Flumequine

The final cyclization to form (S)-Flumequine from the chiral tetrahydroquinoline intermediate follows established procedures for quinolone synthesis[7].

  • A mixture of (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-140 °C for 2-3 hours.

  • The reaction mixture is cooled, and polyphosphoric acid is added.

  • The mixture is then heated to 100-120 °C for 1-2 hours to effect cyclization.

  • The reaction is quenched by carefully adding to ice-water.

  • The precipitated crude ethyl ester of (S)-Flumequine is collected by filtration.

  • The crude ester is then saponified by heating in an aqueous solution of sodium hydroxide.

  • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate (S)-Flumequine.

  • The final product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like dimethylformamide can be performed for further purification.

Strategy 2: Asymmetric Catalysis

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis by directly generating the desired enantiomer from a prochiral substrate using a chiral catalyst. For the synthesis of (S)-Flumequine, two promising catalytic strategies are asymmetric hydrogenation and asymmetric aza-Michael addition.

This approach involves the enantioselective reduction of a double bond in a quinoline precursor to establish the chiral center. Chiral phosphoric acids and transition metal complexes are effective catalysts for such transformations[6][8].

G prochiral_substrate Prochiral Quinolone Precursor asymmetric_hydrogenation Asymmetric Hydrogenation prochiral_substrate->asymmetric_hydrogenation chiral_catalyst Chiral Phosphoric Acid or Ru-complex chiral_catalyst->asymmetric_hydrogenation hydrogen_source Hantzsch Ester or H₂ hydrogen_source->asymmetric_hydrogenation chiral_intermediate Enantioenriched Tetrahydroquinoline Intermediate asymmetric_hydrogenation->chiral_intermediate final_synthesis Final Cyclization and Functionalization chiral_intermediate->final_synthesis s_flumequine (S)-Flumequine final_synthesis->s_flumequine

Caption: Workflow for (S)-Flumequine synthesis via asymmetric hydrogenation.

Step 1: Synthesis of the Prochiral Quinolone Precursor

The synthesis of the appropriate quinolone precursor for hydrogenation would follow established synthetic routes for quinolone cores.

Step 2: Asymmetric Transfer Hydrogenation

  • To a solution of the prochiral quinolone precursor (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) at room temperature, add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 5-10 mol%).

  • Add a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) as the hydrogen source (1.2-1.5 eq).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) for 24-72 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the enantioenriched tetrahydroquinoline intermediate.

Step 3: Conversion to (S)-Flumequine

The resulting chiral intermediate would then be converted to (S)-Flumequine through the final cyclization and functionalization steps as described in Strategy 1, Step 5.

This strategy involves the enantioselective addition of an amine to an α,β-unsaturated carbonyl compound, a key step in forming the chiral dihydropyridine ring system of Flumequine. Chiral organocatalysts, such as diarylprolinol silyl ethers or chiral phosphoric acids, are highly effective for this transformation[3][9][10].

G aminobenzaldehyde 2-Amino-5-fluorobenzaldehyde Derivative aza_michael Asymmetric Aza-Michael Addition aminobenzaldehyde->aza_michael enone α,β-Unsaturated Ketone enone->aza_michael chiral_catalyst Chiral Organocatalyst (e.g., Diarylprolinol Silyl Ether) chiral_catalyst->aza_michael chiral_dihydroquinolone Chiral Dihydroquinolone Intermediate aza_michael->chiral_dihydroquinolone final_steps Further Cyclization and Modification chiral_dihydroquinolone->final_steps s_flumequine (S)-Flumequine final_steps->s_flumequine

Caption: Synthesis of (S)-Flumequine via asymmetric aza-Michael addition.

Step 1: Synthesis of Starting Materials

The required 2-amino-5-fluorobenzaldehyde derivative and the appropriate α,β-unsaturated ketone can be synthesized using standard organic chemistry methods.

Step 2: Asymmetric Aza-Michael Addition

  • To a solution of the 2-amino-5-fluorobenzaldehyde derivative (1.0 eq) and the α,β-unsaturated ketone (1.2 eq) in a suitable solvent (e.g., chloroform or toluene), add the chiral organocatalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10-20 mol%).

  • An acidic co-catalyst, such as benzoic acid, may be beneficial in some cases.

  • Stir the reaction at room temperature for 24-96 hours, monitoring for the formation of the chiral dihydroquinolone intermediate.

  • Upon completion, purify the product by flash column chromatography on silica gel.

Step 3: Conversion to (S)-Flumequine

The resulting enantioenriched dihydroquinolone intermediate will require further synthetic manipulations, including the final cyclization and installation of the carboxylic acid moiety, to yield (S)-Flumequine.

Data Summary and Comparison of Methods

MethodKey TransformationCatalyst/ReagentTypical Enantiomeric Excess (e.e.)YieldKey AdvantagesKey Considerations
Diastereomeric Resolution Separation of diastereomers(S)-N-Tosylproline>98% (after recrystallization)Moderate to GoodRobust, well-established, high enantiopurity achievable.Not atom-economical (loss of one enantiomer), requires multiple steps.
Asymmetric Hydrogenation Enantioselective reductionChiral Phosphoric Acid / Ru-complex90-99%Good to ExcellentHigh atom economy, direct generation of chiral center.Catalyst synthesis can be complex, optimization of reaction conditions required.
Asymmetric Aza-Michael Addition Enantioselective C-N bond formationChiral Organocatalyst90-99%Good to ExcellentMetal-free, mild reaction conditions.Substrate scope may be limited, catalyst loading can be high.

Conclusion and Future Perspectives

The enantioselective synthesis of (S)-Flumequine is a critical endeavor for the development of improved antibacterial therapies. This guide has detailed two robust and viable strategies: a classical diastereomeric resolution and modern asymmetric catalytic approaches. While diastereomeric resolution is a reliable and well-understood method capable of producing highly pure material, asymmetric catalysis offers a more efficient and sustainable alternative. The choice of synthetic route will ultimately depend on factors such as scale, cost, and available expertise. Future research in this area will likely focus on the development of novel, highly efficient, and selective catalysts for the asymmetric synthesis of Flumequine and other chiral quinolone antibiotics, further advancing the field of medicinal chemistry and drug development.

References

  • Sundén, H., Rios, R., Ibrahem, I., Zhao, G. L., Eriksson, L., & Córdova, A. (2007). A Highly Enantioselective Catalytic Domino Aza-Michael/Aldol Reaction: One-Pot Organocatalytic Asymmetric Synthesis of 1,2-Dihydroquinolidines.
  • Parham, W. E., & Reed, L. J. (1948).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Flumequine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis, absolute configuration, and antibacterial activity of 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Advances. [Link]

  • 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Saito, K., Moriya, Y., & Akiyama, T. (2015). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of 2-Substituted 2,3-Dihydro-4-quinolones by a Protecting-Group-Free Approach. Organic Letters, 17(13), 3202–3205.
  • What is the mechanism of Flumequine? - Patsnap Synapse. (2024, July 17). Retrieved January 25, 2026, from [Link]

  • Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines - Beilstein Journals. (n.d.). Retrieved January 25, 2026, from [Link]

  • Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids | Organic Letters. (2025, March 21). Retrieved January 25, 2026, from [Link]

  • 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline - Lead Sciences. (n.d.). Retrieved January 25, 2026, from [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Preparation method of ethoxy diethyl methylene malonate - Google Patents. (n.d.).
  • 1.5: Chiral Phosphoric Acids (PAs) - Chemistry LibreTexts. (2021, March 16). Retrieved January 25, 2026, from [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines - Beijing Institute of Technology. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of 6,7-dihydro-9-fluoro-8-methoxy-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid - PrepChem.com. (n.d.). Retrieved January 25, 2026, from [Link]

  • ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]

  • Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 25, 2026, from [Link]

  • para-methyl tetrahydroquinoline, 91-61-2 - The Good Scents Company. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Introduction: Re-evaluating a First-Generation Quinolone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of (S)-Flumequine

Flumequine is a first-generation synthetic quinolone antibiotic that has been utilized primarily in veterinary medicine, particularly for treating enteric infections in livestock and aquaculture.[1] Although its marketing authorization has been suspended for human clinical use in the European Union, its distinct mode of action and spectrum of activity warrant continued scientific investigation, especially concerning its stereoisomers.[1]

Flumequine possesses a single chiral center, existing as two enantiomers: (S)-Flumequine and (R)-Flumequine.[2][3] Emerging research indicates that the antibacterial efficacy of the racemic mixture is primarily attributed to the (S)-enantiomer, making it the eutomer of interest for microbiological and pharmacological studies.[3] This guide provides a detailed technical overview of the in vitro antibacterial spectrum of (S)-Flumequine, its mechanism of action, standardized protocols for its evaluation, and the landscape of bacterial resistance.

Section 1: Molecular Mechanism of Action

The bactericidal activity of (S)-Flumequine, like other quinolones, is achieved through the targeted inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][4][5][6][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[4][6]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress and allowing the replication fork to proceed.[4][6] (S)-Flumequine binds to the DNA-gyrase complex, stabilizing the transient double-strand DNA breaks created by the enzyme.[5] This prevents the religation of the DNA strands, leading to an accumulation of breaks, cessation of DNA replication, and ultimately, cell death.[5][6]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the principal target. This enzyme is vital for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[4][7] By inhibiting topoisomerase IV, (S)-Flumequine prevents the proper segregation of replicated DNA, thereby blocking cell division.[1][4]

The concentration-dependent bactericidal effect of Flumequine stems from this catastrophic disruption of DNA integrity and processing.[4]

Flumequine_Mechanism_of_Action Diagram 1: Mechanism of (S)-Flumequine Action cluster_0 Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication required for Complex Ternary Complex: Enzyme-DNA-(S)-Flumequine DNA->Complex Gyrase DNA Gyrase / Topoisomerase IV Replication->Gyrase managed by Gyrase->DNA acts on Gyrase->Complex forms S_Flumequine (S)-Flumequine S_Flumequine->Complex DSB Double-Strand Breaks Complex->DSB stabilizes Death Bacterial Cell Death DSB->Death leads to

Caption: Diagram 1: Mechanism of (S)-Flumequine Action.

Section 2: In Vitro Antibacterial Spectrum

(S)-Flumequine demonstrates a broad spectrum of activity, primarily targeting Gram-negative bacteria.[4][6] Its efficacy against Gram-positive organisms is generally lower. The in vitro activity is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

Activity Against Gram-Negative Bacteria

Flumequine is highly effective against a wide range of Gram-negative pathogens, which is why it has seen extensive use in treating infections in aquaculture and livestock.[4][5][6] Key susceptible species include members of the Enterobacteriaceae family and aquatic pathogens.

  • Escherichia coli [2][6][7]

  • Salmonella spp. [4][6][7]

  • Pasteurella spp. [4][6]

  • Aeromonas salmonicida [2][5]

  • Vibrio anguillarum [7][8]

  • Photobacterium damsela [8]

  • Pseudomonas spp. [5]

Activity Against Gram-Positive Bacteria

While primarily known for its Gram-negative activity, Flumequine does show some inhibitory effects against certain Gram-positive bacteria, though often at higher concentrations.[1][9]

  • Staphylococcus aureus [9]

  • Bacillus subtilis [9]

  • Streptococcus pyogenes [9]

Summary of In Vitro Activity

The following table summarizes the reported MIC values for Flumequine against various bacterial isolates. It is important to note that much of the available data pertains to racemic Flumequine; however, this activity is largely attributable to the (S)-enantiomer.

Bacterial SpeciesGram StainReported MIC Range (µg/mL)Reference(s)
Aeromonas salmonicidaNegative0.06 - 0.5[5]
Escherichia coliNegative1 - 100[9]
Photobacterium damselaNegative0.3[8]
Proteus vulgarisNegative≤ 6.2[10]
Pseudomonas aeruginosaNegative1 - 100[9]
Pseudomonas spp.Negative0.25 - 1[5]
Salmonella spp.Negative≤ 6.2[10]
Vibrio anguillarumNegative0.15[8]
Vibrio alginolyticusNegative1.2[8]
Staphylococcus aureusPositive1 - 100[9]
Streptococcus faecalisPositive1 - 100[9]
Brachyspira hyodysenteriaeSpirochete6.25 - 200[9]

Note: The wide range for some species reflects the inclusion of both susceptible and resistant isolates in various studies.

Section 3: Standardized Protocol for MIC Determination

To ensure reproducibility and accuracy, the determination of the in vitro antibacterial spectrum must follow a standardized, self-validating protocol. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[11][12]

Principle

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of (S)-Flumequine in a liquid growth medium. The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth after a defined incubation period.

Materials
  • (S)-Flumequine analytical standard

  • Appropriate solvent (e.g., 0.1 M NaOH)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality Control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)[13]

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Preparation of (S)-Flumequine Stock Solution:

    • Accurately weigh the (S)-Flumequine powder.

    • Dissolve in a minimal volume of 0.1 M NaOH and dilute to the final volume with sterile deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: Quinolones have poor water solubility; a basic solution is required for initial dissolution before dilution in neutral broth.

  • Preparation of Serial Dilutions:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 100 µL of the working (S)-Flumequine solution (e.g., 128 µg/mL) to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the positive growth control (no drug). Well 12 can be a sterility control (broth only). Self-Validation: This serial dilution creates a logarithmic concentration gradient to precisely pinpoint the MIC.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate. Causality: A standardized inoculum density is critical; too high a density can overwhelm the antibiotic, leading to falsely elevated MICs.

  • Inoculation and Incubation:

    • Inoculate each well (1 through 11) with 50 µL of the standardized bacterial suspension.

    • The final volume in each well is now 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of (S)-Flumequine at which there is no visible growth.

    • QC Check: The MIC for the quality control strain must fall within the acceptable range defined by CLSI/EUCAST to validate the entire experimental run.[11][13]

MIC_Workflow Diagram 2: Broth Microdilution MIC Workflow prep_stock Prepare (S)-Flumequine Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates inoculate Inoculate Microtiter Plate prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to Final Inoculum Density prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Plate for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic qc_check Validate with QC Strain Results determine_mic->qc_check

Sources

(S)-Flumequine as a DNA Gyrase Inhibitor: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (S)-Flumequine's potential as a targeted inhibitor of bacterial DNA gyrase. Flumequine, a first-generation quinolone antibiotic, operates at the critical junction of DNA replication and repair, making it and its enantiomers subjects of significant interest in the ongoing search for novel antibacterial agents. While racemic flumequine has seen use in veterinary medicine, the stereospecific interactions of its enantiomers with DNA gyrase are paramount for developing more potent and selective therapeutics. This document synthesizes the current understanding of the mechanism of action, provides detailed protocols for the biochemical validation of its inhibitory activity, and discusses the pivotal role of chirality in its function, drawing parallels from well-documented fluoroquinolones.

Introduction: The Central Role of DNA Gyrase in Bacterial Viability

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for relieving the topological stress that arises during DNA replication and transcription.[1][2] Unlike its eukaryotic counterparts, the unique structure and function of bacterial DNA gyrase make it an attractive and validated target for antimicrobial drug development.[3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATPase activity that powers the strand-passage reaction.[2]

Quinolone antibiotics, a broad-spectrum class of antibacterial agents, exert their bactericidal effects by targeting this vital enzyme.[1] They function not merely as competitive inhibitors but as "poisons," stabilizing the transient covalent complex formed between DNA gyrase and cleaved DNA.[4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, the stalling of replication forks, and ultimately, cell death.[4]

Flumequine is a chiral quinolone, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-(-)-Flumequine and (R)-(+)-Flumequine.[5] As is common with chiral drugs, these enantiomers can exhibit significantly different pharmacological activities. The focus of this guide is on the (S)-enantiomer, the eutomer, which is predicted to be the more potent inhibitor of DNA gyrase based on extensive evidence from related fluoroquinolones.

Mechanism of Action: Stereoselective Inhibition of the Gyrase-DNA Complex

The bactericidal activity of quinolones stems from their ability to trap the DNA gyrase enzyme in the "cleavage complex" state. The process begins with the binding of DNA gyrase to a segment of DNA (the G-segment). The enzyme then makes a staggered double-strand break in the G-segment, with each GyrA subunit forming a covalent bond to a 5'-phosphate end of the DNA. Another segment of DNA (the T-segment) is then passed through this break. Finally, the G-segment is resealed.

(S)-Flumequine is hypothesized to intervene by binding to a pocket formed by both the GyrA subunits and the cleaved DNA. This binding event stabilizes the cleavage complex, physically preventing the re-ligation of the DNA backbone. The core of the quinolone molecule intercalates into the DNA at the cleavage site, while its substituents make critical contacts with amino acid residues in the GyrA subunits, primarily within a region known as the Quinolone Resistance-Determining Region (QRDR).[6]

Caption: The catalytic cycle of DNA gyrase and the inhibitory action of (S)-Flumequine.

DNA_Gyrase_Inhibition cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition Pathway A 1. Gyrase binds to G-segment DNA B 2. T-segment DNA captured A->B ATP Binding C 3. G-segment cleavage & T-segment passage B->C ATP Hydrolysis D 4. G-segment ligation & T-segment release C->D Trapped Stabilized Cleavage Complex C->Trapped binds to complex D->A Inhibitor (S)-Flumequine Inhibitor->Trapped Death DNA Fragmentation & Cell Death Trapped->Death

The stereochemistry at the chiral center of flumequine is critical for optimal binding. While specific molecular modeling studies for (S)-Flumequine are not widely available, extensive research on ofloxacin and its active S-enantiomer, levofloxacin, provides a powerful precedent.[3] In these cases, the S-enantiomer fits more precisely into the chiral pocket of the gyrase-DNA complex, allowing for more favorable interactions and, consequently, greater inhibitory potency. It is this principle of stereoselectivity that underpins the superior activity of (S)-Flumequine over its (R)-enantiomer.

Quantitative Analysis: The Impact of Chirality on Inhibitory Potency

Direct IC₅₀ values for the individual enantiomers of flumequine against purified DNA gyrase are not readily found in peer-reviewed literature, representing a significant knowledge gap. However, the principle of enantioselective inhibition is well-established for chiral fluoroquinolones. A prime example is the comparison between racemic ofloxacin and its pure S-enantiomer, levofloxacin.

Studies have shown that levofloxacin is approximately twice as potent as ofloxacin at inhibiting E. coli DNA gyrase.[3] This is consistent with the fact that ofloxacin is a 1:1 mixture of the active (S)-enantiomer and the significantly less active (R)-enantiomer. The inhibitory activity of the racemate is therefore primarily attributable to its (S)-enantiomer content.

CompoundTarget EnzymeIC₅₀ (µg/mL)Fold Difference (vs. Racemate)Reference
Levofloxacin ((S)-Ofloxacin)E. coli DNA Gyrase2.50 ± 0.14~2.5x more potent[3]
Ofloxacin (Racemate)E. coli DNA Gyrase6.20 ± 0.171x[3]
Flumequine (Racemate)E. coliMIC: 0.12 - 0.5N/A[1]

This table illustrates the principle of enantioselective inhibition using levofloxacin/ofloxacin as a proxy. MIC (Minimum Inhibitory Concentration) values for racemic flumequine are provided for context on its whole-cell antibacterial activity.

Experimental Validation: Protocols for Assessing DNA Gyrase Inhibition

Verifying the inhibitory potential of (S)-Flumequine requires robust and reproducible biochemical assays. The following protocols are foundational for characterizing inhibitors of DNA gyrase.

DNA Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.

Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form. These different topological forms (topoisomers) can be separated by agarose gel electrophoresis, as the more compact supercoiled form migrates faster than the relaxed form. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.

Step-by-Step Protocol:

  • Prepare Reaction Mix: On ice, prepare a master mix for the required number of reactions. For a final volume of 30 µL per reaction, combine:

    • 6 µL of 5x Gyrase Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

    • 0.5 µL of relaxed pBR322 plasmid DNA (1 µg/µL).

    • Water to a volume of 26.7 µL per reaction.

  • Aliquot and Add Inhibitor: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes. Add 0.3 µL of (S)-Flumequine at various concentrations (typically dissolved in DMSO). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Initiate Reaction: Add 3 µL of diluted E. coli DNA gyrase to each tube (except the "no enzyme" control). The optimal amount of enzyme should be predetermined to achieve >90% supercoiling in the "no inhibitor" control.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 30 µL of a 2x Stop Buffer/Loading Dye (e.g., 40% glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1).

  • Phase Separation: Vortex briefly (5 seconds) and centrifuge at high speed for 1 minute to separate the aqueous and organic phases.

  • Gel Electrophoresis: Carefully load 20 µL of the upper aqueous (blue) phase onto a 1.0% agarose gel in TBE or TAE buffer.

  • Visualization: Run the gel at ~90V for 90 minutes. Stain the gel with ethidium bromide (or a safer alternative like SYBR Safe) and visualize under UV light. The IC₅₀ is the concentration of (S)-Flumequine that results in 50% inhibition of supercoiling activity compared to the "no inhibitor" control.

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Supercoiling_Assay_Workflow A Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) B Add (S)-Flumequine (or DMSO control) A->B C Add DNA Gyrase (Initiate Reaction) B->C D Incubate at 37°C C->D E Stop Reaction & Extract D->E F Agarose Gel Electrophoresis E->F G Visualize Bands & Quantify Inhibition F->G

Gyrase-Mediated DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the covalent DNA-gyrase cleavage complex.

Principle: Quinolones trap the gyrase in its cleavage complex form. Subsequent treatment with a strong denaturant like Sodium Dodecyl Sulfate (SDS) and a protease (Proteinase K) results in the formation of linear DNA from the supercoiled plasmid substrate. The amount of linear DNA produced is proportional to the number of stabilized cleavage complexes.

Step-by-Step Protocol:

  • Prepare Reaction Mix: On ice, prepare a master mix. For a final volume of 30 µL per reaction, combine:

    • 6 µL of 5x Gyrase Assay Buffer (as above, but without ATP ).

    • 0.5 µL of supercoiled pBR322 plasmid DNA (1 µg/µL).

    • Water to a volume of 24 µL per reaction.

  • Aliquot and Add Inhibitor: Aliquot 24 µL of the master mix into pre-chilled tubes. Add 3 µL of (S)-Flumequine at various concentrations (dissolved in 10% DMSO). Include appropriate controls.

  • Initiate Reaction: Add 3 µL of a higher concentration of E. coli DNA gyrase (cleavage assays often require more enzyme than supercoiling assays).

  • Incubation: Mix gently and incubate at 37°C for 30 minutes.

  • Trap Cleavage Complex: Add 3 µL of 2% SDS and 3 µL of 1 mg/mL Proteinase K to each reaction.

  • Second Incubation: Incubate at 37°C for an additional 30 minutes to digest the gyrase.

  • Analysis: Stop the reaction and prepare samples for agarose gel electrophoresis as described in the supercoiling assay.

  • Visualization: Run a 1.0% agarose gel and visualize. An increase in the band corresponding to linear DNA with increasing drug concentration indicates stabilization of the cleavage complex.

Conclusion and Future Directions

The evidence strongly supports the potential of (S)-Flumequine as a potent and stereoselective inhibitor of bacterial DNA gyrase. While direct biochemical data on the individual enantiomers of flumequine remains a research opportunity, the well-documented case of levofloxacin provides a compelling framework for understanding the critical role of chirality in this class of antibiotics. The detailed protocols provided in this guide offer a robust methodology for the direct validation of (S)-Flumequine's inhibitory activity and the determination of its IC₅₀ against DNA gyrase.

Future research should focus on obtaining purified (S)- and (R)-Flumequine to perform direct comparative studies. Furthermore, molecular docking and co-crystallography studies of (S)-Flumequine with the DNA gyrase-DNA complex would provide invaluable structural insights into the specific molecular interactions that drive its enhanced potency. Such studies will be instrumental in the rational design of next-generation quinolone antibiotics that can overcome existing resistance mechanisms and provide new hope in the fight against bacterial infections.

References

  • Tunitskaya, V. L., Khomutov, A. R., Kochetkov, S. N., Kotovskaya, S. K., & Charushin, V. N. (2011). Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds. Acta Naturae, 3(4), 94–99. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Flumequine? Patsnap.
  • Mitscher, L. A., Sharma, P. N., Chu, D. T., Shen, L. L., & Pernet, A. G. (1987). Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin). Journal of Medicinal Chemistry, 30(12), 2283–2286. [Link]

  • Wikipedia. (2023). Flumequine. Wikipedia. [Link]

  • Nani, E., Amato, G., Anzivino, D., & Covelli, I. (1986). [Evaluation of the in vitro activity of flumequine on bacterial strains recently isolated in the hospital]. Bollettino dell'Istituto sieroterapico milanese, 65(1), 14–21. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Inspiralis. [Link]

  • Wang, C., et al. (2018). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Scientific Reports, 8(1), 7629. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry, 289(18), 12384–12394. [Link]

  • Blower, T. R., et al. (2016). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 113(7), 1713–1718. [Link]

  • Hasan, M. M., et al. (2021). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. ChemProc, 18(1), 125. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial DNA gyrase is a target for quinolones. mBio, 2(6), e00243-11. [Link]

Sources

Methodological & Application

Determining the Potency of (S)-Flumequine: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Testing in Escherichia coli

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Antimicrobial Activity

Flumequine is a first-generation fluoroquinolone antibiotic that has been utilized in veterinary medicine. Its mechanism of action, like other quinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[1] This disruption ultimately leads to bacterial cell death. Flumequine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Flumequine and (R)-Flumequine.

In the realm of pharmacology, stereochemistry is not a trivial detail. The three-dimensional arrangement of a molecule can profoundly influence its interaction with biological targets. For many chiral drugs, one enantiomer exhibits significantly greater therapeutic activity than the other. A classic example within the fluoroquinolone class is ofloxacin, where the (S)-enantiomer, levofloxacin, is responsible for the vast majority of the antibacterial effect.[2][3] This stereospecificity arises from the precise fit required between the drug molecule and the active site of its target enzyme. The differential activity is attributed to the more potent inhibitory effect of the (S)-enantiomer on DNA gyrase.[2] While direct comparative studies on the enantiomers of flumequine are less common in publicly available literature, the established principles of stereospecificity in fluoroquinolone action provide a strong rationale for investigating the activity of the individual enantiomers. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of (S)-Flumequine against the bacterium Escherichia coli, a common Gram-negative pathogen. The MIC is a fundamental measure of an antibiotic's potency, defined as the lowest concentration of the drug that prevents the visible growth of a microorganism.[4]

Principle of the Broth Microdilution MIC Assay

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4] This method involves challenging a standardized suspension of bacteria with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth in the wells of a microtiter plate is used to determine the MIC value. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution assay for determining the MIC of (S)-Flumequine against E. coli.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare (S)-Flumequine Stock Solution dilution Perform Serial Dilutions of (S)-Flumequine in Plate stock->dilution media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->dilution inoculum Prepare Standardized E. coli Inoculum addition Add Standardized Inoculum to Wells inoculum->addition dilution->addition incubation Incubate Microtiter Plate (35°C ± 2°C for 16-20 hours) addition->incubation reading Read and Interpret Results (Determine MIC) incubation->reading qc Validate with QC Strain (E. coli ATCC 25922) reading->qc

Caption: Workflow for (S)-Flumequine MIC determination.

Detailed Protocol

I. Materials and Reagents
  • (S)-Flumequine analytical standard

  • Escherichia coli test strain(s)

  • Escherichia coli ATCC® 25922™ (Quality Control Strain)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) (if required for solubilizing (S)-Flumequine)

  • Sterile 0.85% saline

  • Sterile 96-well microtiter plates with lids

  • Sterile reagent reservoirs

  • Calibrated multichannel and single-channel pipettes and sterile tips

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Vortex mixer

  • 35°C ± 2°C incubator

II. Preparation of Reagents and Bacterial Inoculum

A. Preparation of (S)-Flumequine Stock Solution

The solubility of flumequine is poor in water but improves in alkaline solutions. For laboratory purposes, a high-concentration stock solution is typically prepared in an organic solvent like DMSO and then diluted in the test medium.

  • Calculate the required mass of (S)-Flumequine powder to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL). Account for the purity of the standard powder in your calculations.

  • Dissolve the weighed (S)-Flumequine in a minimal amount of sterile DMSO.

  • Bring the solution to the final volume with sterile CAMHB. Ensure complete dissolution.

  • Sterile filter the stock solution through a 0.22 µm syringe filter if any particulate matter is visible.

  • Store the stock solution in small aliquots at -20°C or below, protected from light.

B. Preparation of Standardized E. coli Inoculum

The final concentration of bacteria in each well is critical for the accuracy and reproducibility of the MIC test. The target is approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Subculture E. coli from a stock culture onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 35°C ± 2°C for 18-24 hours to obtain well-isolated colonies.

  • Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 4-5 mL of sterile saline.

  • Vortex the suspension thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13). This suspension corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the adjusted suspension within 15 minutes of preparation. Perform a 1:100 dilution by adding 0.1 mL of the 0.5 McFarland suspension to 9.9 mL of CAMHB. This will result in a standardized inoculum of approximately 1-2 x 10^6 CFU/mL. This is the inoculum to be used for the assay.

III. Broth Microdilution Assay Procedure
  • Label a sterile 96-well microtiter plate. Typically, rows A-G are used for the test article and row H is used for a growth control (no antibiotic).

  • Add 100 µL of CAMHB to all wells of the microtiter plate.

  • Add 100 µL of the (S)-Flumequine working solution (at twice the highest desired final concentration) to the first column of wells. This will result in a total volume of 200 µL in the first column.

  • Perform serial twofold dilutions. Using a multichannel pipette, transfer 100 µL from the first column of wells to the second, mixing thoroughly by pipetting up and down. Continue this process across the plate to the desired final concentration, discarding 100 µL from the last column of diluted wells. This will result in a constant volume of 100 µL in each well with serially diluted (S)-Flumequine.

  • Inoculate the plate. Add 10 µL of the standardized bacterial inoculum (prepared in step II.B.5) to each well, except for a sterility control well (which should contain only CAMHB). This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Include controls:

    • Growth Control: Wells containing CAMHB and the bacterial inoculum, but no (S)-Flumequine.

    • Sterility Control: A well containing only CAMHB to check for contamination.

    • Quality Control: Perform the entire assay in parallel using the reference strain E. coli ATCC® 25922™.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

IV. Interpretation of Results
  • Examine the sterility control well. It should show no signs of growth.

  • Examine the growth control wells. They should show distinct turbidity, indicating adequate bacterial growth.

  • Read the MIC. The MIC is the lowest concentration of (S)-Flumequine at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection from the bottom of the plate.

Data Presentation and Quality Control

A well-structured table should be used to record and present the MIC results for different E. coli strains.

E. coli Strain(S)-Flumequine MIC (µg/mL)
Test Isolate 11
Test Isolate 22
Test Isolate 30.5
QC Strain: E. coli ATCC® 25922™ 0.25
Published QC Range for Flumequine 0.12 - 0.5 µg/mL

Self-Validating System: The Role of Quality Control

The trustworthiness of the obtained MIC data is critically dependent on the inclusion of a well-characterized quality control (QC) strain with a known, acceptable MIC range. For flumequine susceptibility testing, E. coli ATCC® 25922™ is the recommended QC strain. A multi-laboratory study has established CLSI-approved QC ranges for flumequine using the broth microdilution method. While the specific table from the most recent CLSI M49-A or VET03/VET04 documents should be consulted for the definitive range, historical data suggests an acceptable MIC range for flumequine against E. coli ATCC® 25922™ is 0.12 - 0.5 µg/mL . If the MIC value obtained for the QC strain falls outside this established range, the entire batch of tests is considered invalid, and the assay must be repeated. This ensures the integrity of the experimental system, including the potency of the antibiotic, the accuracy of the methodology, and the performance of the media.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Action
No growth in any wells, including the growth control. Inoculum viability issue; Inactive growth medium; Incubation error.Verify the viability of the bacterial culture. Use a fresh batch of CAMHB. Check incubator temperature and conditions.
Growth in the sterility control well. Contamination of media, reagents, or equipment.Use fresh, sterile materials. Review aseptic technique.
MIC for QC strain is out of the acceptable range. Inaccurate drug concentration; Improper inoculum density; Procedural error; Contamination of QC strain.Verify stock solution calculations and dilutions. Re-standardize the inoculum. Review the entire protocol for any deviations. Obtain a fresh, certified culture of the QC strain.
"Skipped" wells (growth at a higher concentration than a well with no growth). Contamination of a single well; Inaccurate pipetting.Repeat the assay. Pay close attention to pipetting technique to avoid splashing and cross-contamination.

Conclusion

This protocol provides a robust and standardized method for determining the MIC of (S)-Flumequine against E. coli. By adhering to established guidelines, particularly in the preparation of reagents and the use of appropriate quality control measures, researchers can generate reliable and reproducible data. Understanding the potency of individual enantiomers like (S)-Flumequine is crucial for the development of more effective and targeted antimicrobial therapies, ultimately contributing to the responsible use of antibiotics in both human and veterinary medicine.

References

  • Gaunt, P. N., et al. (2012). Quality control ranges for testing broth microdilution susceptibility of Flavobacterium columnare and F. psychrophilum to nine antimicrobials. Journal of Aquatic Animal Health, 24(4), 263-270. Available at: [Link].

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing.
  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Proceedings of the National Academy of Sciences, 82(2), 307-311. Available at: [Link].

  • Mitscher, L. A., Devasthale, P., & Zavod, R. (1990). Structure-activity relationships of fluoroquinolones. In The 4-Quinolones (pp. 115-146). Springer, Berlin, Heidelberg.
  • Hayakawa, I., et al. (1986). Synthesis and antibacterial activities of ofloxacin-related compounds. Journal of Medicinal Chemistry, 29(1), 89-95.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link].

  • CLSI. VET03/VET04: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals.
  • World Health Organization. (2006).
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
  • Wikipedia. Flumequine. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3374, Flumequine. Available at: [Link].

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available at: [Link].

Sources

Cell-Based Assays for Evaluating (S)-Flumequine Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (S)-Flumequine - A Targeted Approach to Bacterial DNA Replication

(S)-Flumequine is a fluoroquinolone antibiotic, a class of synthetic chemotherapeutic agents with potent bactericidal activity.[1] Its primary mode of action is the targeted inhibition of essential bacterial enzymes responsible for DNA replication and maintenance: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4] In Gram-negative bacteria, the principal target is DNA gyrase, which introduces negative supercoils into DNA, a crucial step for relieving torsional stress during replication and transcription.[3][4] By forming a stable complex with the gyrase-DNA intermediate, (S)-Flumequine traps the enzyme, leading to double-stranded DNA breaks, cessation of DNA synthesis, and ultimately, cell death.[4][5] This targeted mechanism provides a significant advantage in antimicrobial therapy, though potential for cytotoxicity in eukaryotic cells necessitates careful evaluation.[3]

This guide provides a comprehensive suite of cell-based assays to meticulously evaluate the efficacy and safety profile of (S)-Flumequine. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale to ensure robust and reproducible results.

Mechanism of Action: Disrupting Bacterial DNA Homeostasis

The bactericidal effect of (S)-Flumequine is a direct consequence of its interaction with the DNA gyrase and topoisomerase IV enzymes. This interaction stabilizes the covalent complex formed between the enzyme and the cleaved DNA strand, preventing the re-ligation step of the topoisomerase reaction. The accumulation of these stalled cleavage complexes acts as a physical barrier to the progression of the replication fork, leading to the arrest of DNA synthesis.[4]

Flumequine_Mechanism cluster_bacteria Bacterial Cell Flumequine Flumequine DNA_Gyrase DNA Gyrase/ Topoisomerase IV Flumequine->DNA_Gyrase Inhibits DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Forms stable cleavage complex DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Replication_Fork Replication Fork Cell_Death Cell_Death DNA_Breaks->Cell_Death Induces Efficacy_Assay_Workflow Start Start MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Time_Kill Time-Kill Kinetics (Viable Cell Counting) Start->Time_Kill Endpoint_MIC Determine MIC MIC_Assay->Endpoint_MIC MBC_Assay MBC Assay (Subculturing) Endpoint_MBC Determine MBC MBC_Assay->Endpoint_MBC Endpoint_Kinetics Plot Kill Curves Time_Kill->Endpoint_Kinetics Endpoint_MIC->MBC_Assay

Caption: Workflow for foundational antibacterial efficacy assays.

Part 2: Mechanistic Cell-Based Assays

To confirm that (S)-Flumequine's antibacterial activity is due to its intended mechanism of action, assays that probe the inhibition of DNA synthesis and its consequences are essential.

Bacterial DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay directly measures the inhibition of DNA synthesis by quantifying the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Scientific Rationale: Actively replicating bacteria will incorporate BrdU into their DNA. [6][7]If (S)-Flumequine is effectively inhibiting DNA synthesis, the amount of BrdU incorporation will be significantly reduced. This can be detected using an anti-BrdU antibody. [8] Protocol: BrdU Incorporation Assay

  • Bacterial Culture and Treatment:

    • Grow a bacterial culture to early-log phase in a suitable broth.

    • Expose the bacteria to various concentrations of (S)-Flumequine for a short period (e.g., 30-60 minutes). Include an untreated control.

  • BrdU Labeling:

    • Add BrdU to the cultures and incubate for a defined period to allow for incorporation into newly synthesized DNA.

  • Cell Fixation and Permeabilization:

    • Harvest the bacterial cells by centrifugation.

    • Fix and permeabilize the cells to allow for antibody penetration.

  • DNA Denaturation:

    • Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.

  • Immunodetection:

    • Incubate the cells with a primary anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

  • Analysis:

    • Analyze the fluorescence intensity of the bacterial cells using a flow cytometer or a fluorescence microplate reader. A decrease in fluorescence in the (S)-Flumequine-treated samples indicates inhibition of DNA synthesis.

Visualization of Nucleoid Disruption (DAPI Staining)

This qualitative assay allows for the visualization of changes in bacterial nucleoid morphology, which can be indicative of DNA damage and replication arrest caused by (S)-Flumequine.

Scientific Rationale: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In healthy bacteria, the nucleoid appears as a distinct, centrally located structure. Treatment with DNA gyrase inhibitors can lead to nucleoid condensation, fragmentation, or decondensation, which can be observed by fluorescence microscopy.

Protocol: DAPI Staining of Bacterial Nucleoids

  • Bacterial Culture and Treatment:

    • Grow bacteria on a glass slide or in a liquid culture.

    • Treat the bacteria with (S)-Flumequine at a concentration at or above the MIC for a defined period.

  • Cell Fixation:

    • Fix the bacterial cells with a suitable fixative (e.g., paraformaldehyde or ethanol).

  • Staining:

    • Incubate the fixed cells with a DAPI solution (e.g., 1-5 µg/mL) for 15-30 minutes at room temperature in the dark. [9]

  • Washing and Mounting:

    • Wash the cells to remove excess DAPI.

    • Mount the slide with an anti-fade mounting medium.

  • Microscopy:

    • Visualize the bacterial nucleoids using a fluorescence microscope with an appropriate filter set for DAPI (excitation ~358 nm, emission ~461 nm).

    • Compare the nucleoid morphology of treated cells to that of untreated controls.

Part 3: Eukaryotic Cytotoxicity Assays

While targeting bacterial enzymes, it is crucial to assess the potential off-target effects of (S)-Flumequine on eukaryotic cells to establish a therapeutic window.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [10] Scientific Rationale: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. [10]The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed eukaryotic cells (e.g., human intestinal Caco-2 cells or human embryonic kidney HEK293 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight. [11][12]

  • Treatment:

    • Treat the cells with a serial dilution of (S)-Flumequine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the percentage of viability against the log of the (S)-Flumequine concentration.

Cell Membrane Integrity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.

Scientific Rationale: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. [13]The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol: LDH Release Assay

  • Cell Culture and Treatment:

    • Culture and treat eukaryotic cells as described for the MTT assay.

  • Sample Collection:

    • After the treatment period, collect the cell culture supernatant from each well.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH in the supernatant. [14]This typically involves a coupled enzymatic reaction that results in the formation of a colored product. [13]

  • Absorbance Measurement:

    • Measure the absorbance of the colored product at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).

Assay Parameter Measured Relevant Cell Lines Interpretation
MTT Assay Mitochondrial metabolic activityCaco-2, HEK293, HepG2A decrease in signal indicates reduced cell viability.
LDH Release Assay Plasma membrane integrityCaco-2, HEK293, HepG2An increase in signal indicates cell lysis.

digraph "Cytotoxicity_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Culture Eukaryotic Cells\n(e.g., Caco-2, HEK293)"]; "Treatment" [label="Treat with (S)-Flumequine"]; "MTT_Assay" [label="MTT Assay"]; "LDH_Assay" [label="LDH Release Assay"]; "Measure_Metabolism" [shape=Msquare, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Measure Mitochondrial Activity"]; "Measure_Lysis" [shape=Msquare, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Measure Cell Lysis"]; "IC50" [shape=Msquare, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Determine IC₅₀"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Treatment"; "Treatment" -> "MTT_Assay"; "Treatment" -> "LDH_Assay"; "MTT_Assay" -> "Measure_Metabolism"; "LDH_Assay" -> "Measure_Lysis"; "Measure_Metabolism" -> "IC50"; "Measure_Lysis" -> "IC50"; }

Caption: Workflow for eukaryotic cytotoxicity assessment.

References

  • Flumequine | C14H12FNO3 | CID 3374 - PubChem . National Center for Biotechnology Information. [Link]

  • Cytotoxicity on HEK293 cells treated with the indicated concentrations of the different compounds for 24 h was assayed using a LIVE/DEAD kit . ResearchGate. [Link]

  • Immunochemical Detection and Isolation of DNA from Metabolically Active Bacteria . Applied and Environmental Microbiology. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays . Pharmaceutics. [Link]

  • A Novel High-Throughput Cell-Based Assay Aimed at Identifying Inhibitors of DNA Metabolism in Bacteria . Antimicrobial Agents and Chemotherapy. [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis . Antimicrobial Agents and Chemotherapy. [Link]

  • HEK293 cell line toxicity - SARS-CoV-2 Assays . National Center for Biotechnology Information. [Link]

  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity . Frontiers in Cellular and Infection Microbiology. [Link]

  • Which assays for measuring cell viability/cytotoxicity of Caco-2 cells upon bacterial infection? . ResearchGate. [Link]

  • DOT Language . Graphviz. [Link]

  • NCCLS Quality Control Values for Veterinary-Use Fluoroquinolones . Journal of Clinical Microbiology. [Link]

  • Cell Viability Assays - Assay Guidance Manual . National Center for Biotechnology Information. [Link]

  • Cytotoxic assay of active compounds on HEK293 cell line by using resazurin assay . ResearchGate. [Link]

  • Flumequine - Wikipedia . Wikipedia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • DNA Gyrase as a Target for Quinolones . Molecules. [Link]

  • DAPI Staining of Bacteria --Carlson Lab --UCSB . University of California, Santa Barbara. [Link]

  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis . Microorganisms. [Link]

  • LDH cytotoxicity assay . Protocols.io. [Link]

  • Create a Flowchart using Graphviz Dot . Medium. [Link]

  • Preparation Of Bacteria For Optical Microscopy (DAPI) . Protocols.io. [Link]

  • Building diagrams using graphviz . Chad's Blog. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time . ResearchGate. [Link]

  • Cytotoxic effects of various lactic acid bacteria on Caco-2 cells . TÜBİTAK Academic Journals. [Link]

  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis . MDPI. [Link]

  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis . PubMed. [Link]

  • Graphviz and dot: Generating Diagrams with Code . YouTube. [Link]

  • DAPI staining protocol . Dr Michael Steinke. [Link]

  • Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model . Biochemistry. [Link]

  • Multi-endpoint assessments for in vitro nano-bio interactions and uptake of biogenic phosphorus nanomaterials using HEK293 cells . Environmental Science: Advances. [Link]

  • Anti-Proliferative Effects of Two New Lactobacillus Strains of Human Origin on Caco-2 Cell Line . Archives of Medical Laboratory Sciences. [Link]

  • Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells . ResearchGate. [Link]

  • BrdU Cell Proliferation Assay . Creative Bioarray. [Link]

  • Creating Software Engineering Flow Charts with Graphviz Dot . Joel Dare. [Link]

  • Our Evolving Understanding of the Mechanism of Quinolones . Antibiotics. [Link]

  • caco-2 cell viability: Topics by Science.gov . Science.gov. [Link]

  • BrdU assay – Encyclopedia of Biological Methods . Encyclopedia of Biological Methods. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria . U.S. Food and Drug Administration. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-Flumequine Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-Flumequine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this synthetic fluoroquinolone antibiotic. Understanding the stability profile and degradation pathways of (S)-Flumequine is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements. This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to proactively address stability challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of (S)-Flumequine.

Q1: What are the primary stability concerns for (S)-Flumequine?

A1: (S)-Flumequine, like many fluoroquinolones, is susceptible to three main degradation pathways:

  • Photodegradation: This is a significant concern. Exposure to light, particularly UV radiation, can lead to rapid degradation.[1][2]

  • pH-Dependent Hydrolysis: The molecule shows variable stability across the pH spectrum. Degradation is observed in both alkaline and acidic conditions, with the rate of degradation being pH-dependent.[1][3][4]

  • Oxidative Degradation: (S)-Flumequine can be degraded by oxidizing agents and reactive oxygen species.[3][5][6][7][8]

Q2: How should I prepare and store my (S)-Flumequine stock solutions to maximize stability?

A2: Based on its known instabilities, we recommend the following:

  • Use Amber Glassware: Always prepare and store solutions in amber volumetric flasks and vials to protect from light.

  • Solvent Choice: While soluble in various organic solvents and aqueous buffers, ensure your chosen solvent is free of peroxides or other oxidizing impurities.

  • pH Control: If using aqueous solutions, buffer them to a neutral pH (around 7.0) unless your experimental design requires otherwise. Avoid strongly acidic or alkaline conditions for storage.

  • Storage Temperature: For short-term storage (up to 48 hours), refrigeration at 4–8 °C is suitable.[9] For long-term storage, freezing at -80 °C is recommended, with studies showing stability for at least 5 days.[9] Always perform your own stability tests to confirm for your specific matrix and concentration.

Q3: I'm seeing unexpected peaks in my chromatogram when analyzing (S)-Flumequine. What could be the cause?

A3: Unexpected peaks are almost always related to degradation. The most common culprits are inadvertent exposure to light during sample preparation or analysis, or the use of a non-pH-controlled or aged mobile phase. See our Troubleshooting Guide 1 for a systematic approach to diagnosing the issue. The degradation of flumequine can result in byproducts from decarboxylation, defluorination, and other modifications.[4][5][7][8]

Q4: Is there a difference in stability between Flumequine (racemic) and (S)-Flumequine?

A4: The available literature primarily focuses on "flumequine" as a racemate. However, the primary degradation pathways involve attacks on the quinolone ring system, which is the core structure present in both enantiomers.[3] Therefore, the stability profile and degradation pathways described for flumequine are considered directly applicable to the (S)-enantiomer. Chirality is not expected to significantly influence the susceptibility to photodegradation or hydrolysis at the primary reactive sites.

Troubleshooting Guides

Guide 1: Investigating Unexpected Sample Degradation

You've run a sample and the peak area for (S)-Flumequine is lower than expected, accompanied by new, unidentified peaks. This guide provides a logical workflow to pinpoint the cause.

Causality: The appearance of new peaks and a decrease in the parent analyte signal is a classic sign of degradation. The key is to systematically isolate the variable that introduced the instability. This could be an environmental factor (light, heat), a chemical incompatibility (pH, oxidant), or an issue with the analytical method itself.

G start Start: Unexpected Degradation Observed check_light Step 1: Review Light Exposure - Was sample prep under yellow light? - Were amber vials used? - Is the autosampler tray covered? start->check_light check_solution Step 2: Examine Solutions - What is the pH of the sample diluent? - How old is the mobile phase? - Were solvents fresh/HPLC grade? check_light->check_solution No, fully protected outcome_light Root Cause: Photodegradation Action: Implement light-protection measures. check_light->outcome_light Yes, exposure occurred check_temp Step 3: Assess Thermal Stress - Was the sample exposed to high heat? - Is the autosampler temperature-controlled? check_solution->check_temp No, pH neutral & fresh outcome_solution Root Cause: Chemical Incompatibility Action: Buffer solutions to neutral pH. Prepare fresh mobile phase. check_solution->outcome_solution Yes, pH extreme or old solvent check_method Step 4: Evaluate Analytical Method - Is the method validated for stability? - Could analyte be degrading on-column? check_temp->check_method No, temp controlled outcome_temp Root Cause: Thermal Degradation Action: Use temperature-controlled storage and autosampler. check_temp->outcome_temp Yes, heat exposure outcome_method Root Cause: Method-Induced Degradation Action: Re-validate method. Test different column chemistries or mobile phases. check_method->outcome_method Problem persists

Caption: Troubleshooting workflow for unexpected (S)-Flumequine degradation.

Scientific Deep Dive: Degradation Pathways & Products

Understanding the transformation of (S)-Flumequine under stress is key to developing stability-indicating methods. The primary reactions involve modifications to the quinolone core and its substituents.

Key Transformation Mechanisms:

  • Decarboxylation: Loss of the carboxylic acid group is a common pathway, particularly under photolytic or strong oxidative conditions.[5][7][8]

  • Defluorination: The fluorine atom on the quinolone ring can be substituted, often by a hydroxyl group, especially during advanced oxidation processes.[5][7][8]

  • Alkyl Chain Modification: The side chain can undergo oxidation or cleavage.[5][7][8]

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring system is a frequent product of oxidative and photolytic stress.[10]

G parent (S)-Flumequine p1 p1 parent->p1 UV Light / Oxidation (Decarboxylation) p2 p2 parent->p2 Oxidation (AOP) (Defluorination) p3 p3 parent->p3 Oxidation (Side-Chain Attack) p4 p4 p1->p4 Further Oxidation p2->p4 Further Oxidation p3->p4 Further Oxidation

Caption: Major degradation pathways of (S)-Flumequine under stress conditions.

Table 1: Known Degradation Products of Flumequine

This table summarizes key degradation products identified in the literature, which are crucial for method development and impurity profiling.

Product ID / m/zProposed TransformationStress ConditionReference
m/z 244Modification of the alkylamino chainFenton/Photo-Fenton[5][8]
m/z 238Defluorination and/or hydroxylationFenton/Photo-Fenton[5][8]
m/z 220DecarboxylationFenton/Photo-Fenton[5][8]
m/z 202Decarboxylation and other modificationsFenton/Photo-Fenton[5][8]

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is essential to demonstrate the stability-indicating capability of your analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Protocol 1: Photostability Testing

Causality: This protocol exposes the drug to controlled light energy to determine its intrinsic photostability. It helps in identifying photodegradants and establishing necessary protective measures for handling and packaging.

Methodology:

  • Prepare Solutions: Prepare two sets of solutions of (S)-Flumequine in a suitable solvent (e.g., methanol:water 50:50) at a known concentration (e.g., 100 µg/mL).

  • Sample Exposure:

    • Test Sample: Place one set in a chemically inert, transparent container (e.g., quartz cuvette or clear glass vial). Expose it to a calibrated light source (as per ICH Q1B guidelines).

    • Dark Control: Wrap the second set completely in aluminum foil and place it alongside the test sample to serve as a control for thermal degradation.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples, including the dark control, by a suitable HPLC-UV or LC-MS method.

  • Evaluation: Compare the chromatograms of the exposed samples to the time-zero and dark control samples. Calculate the percentage degradation and look for the formation of new peaks.

Protocol 2: pH Profile and Hydrolytic Stability

Causality: This protocol evaluates the susceptibility of (S)-Flumequine to acid- and base-catalyzed hydrolysis. The results are critical for formulation development, especially for liquid dosage forms, and for selecting appropriate pH for mobile phases. The degradation rate of flumequine is known to increase in alkaline conditions.[3]

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 7.0 phosphate, pH 9.0 borate, pH 12.0 NaOH).

  • Sample Preparation: Add a small aliquot of a concentrated stock solution of (S)-Flumequine to each buffer to achieve the target final concentration (e.g., 100 µg/mL).

  • Incubation: Store the solutions at a controlled, elevated temperature (e.g., 60 °C) to accelerate degradation. Protect all samples from light.

  • Sampling: Withdraw aliquots at time points (e.g., 0, 4, 8, 24, 48 hours). Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze samples by HPLC.

  • Evaluation: Plot the percentage of remaining (S)-Flumequine against time for each pH. Determine the degradation rate constant and half-life at each pH level. Optimal stability is generally found at neutral pH, with degradation increasing at pH values below 5 and above 9.[3][4]

Protocol 3: Oxidative Degradation Study

Causality: This protocol assesses the sensitivity of (S)-Flumequine to oxidation. This is important because excipients, container closures, or atmospheric oxygen can be sources of oxidative stress. Fenton and photo-Fenton processes, which involve hydroxyl radicals, are known to effectively degrade flumequine.[5][7][8]

Methodology:

  • Prepare Solutions: Prepare a solution of (S)-Flumequine in a suitable solvent (e.g., water or methanol:water).

  • Stress Application: Add a small volume of hydrogen peroxide (H₂O₂) solution to achieve a final concentration of ~3%.

  • Incubation: Store the solution at room temperature, protected from light. Monitor the reaction closely as oxidation can be rapid.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 8 hours). Quench the reaction if necessary (e.g., by adding sodium bisulfite) before injection.

  • Analysis: Analyze by HPLC.

  • Evaluation: Compare the chromatogram of the stressed sample to the time-zero sample. Identify degradation products and ensure they are resolved from the parent peak.

References

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scite.ai. Available at: [Link]

  • Degradation of flumequine by the Fenton and photo-Fenton processes: evaluation of residual antimicrobial activity. Epistemonikos. Available at: [Link]

  • Kinetics and mechanisms of flumequine degradation by sulfate radical based AOP in different water samples containing inorganic anions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Kinetics and mechanisms of flumequine degradation by sulfate radical based AOP in different water samples containing inorganic anions. Royal Society of Chemistry Publishing. Available at: [Link]

  • Flumequine, a fluoroquinolone in disguise. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Photocatalytic degradation of flumequine by N-doped TiO 2 catalysts under simulated sunlight. Environmental Engineering Research. Available at: [Link]

  • What is the mechanism of Flumequine? Patsnap Synapse. Available at: [Link]

  • Distribution of Flumequine in Intestinal Contents and Colon Tissue in Pigs after Its Therapeutic Use in the Drinking Water. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Research on the mechanism of flumequine degradation by ultraviolet light activated trichloroisocyanuric acid. PubMed. Available at: [Link]

  • Flumequine. Wikipedia. Available at: [Link]

  • Degradation of flumequine by the Fenton and photo-Fenton processes: Evaluation of residual antimicrobial activity. ResearchGate. Available at: [Link]

  • Degradation of flumequine by the Fenton and photo-Fenton processes: evaluation of residual antimicrobial activity. PubMed. Available at: [Link]

  • (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate. Available at: [Link]

  • Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Flumequine degradation by photolysis, H 2 O 2 and UV. ResearchGate. Available at: [Link]

  • Practical approach for the stability testing of veterinary drugs in solutions and in biological matrices during storage. ResearchGate. Available at: [Link]

  • A rapid and reliable assay to determine flumequine, marbofloxacin, difloxacin, and sarafloxacin in commonly consumed meat by micellar liquid chromatography. PubMed. Available at: [Link]

  • Development and validation of a rapid lateral flow test for the detection of fluoroquinolones in meat and blood. ResearchGate. Available at: [Link]

Sources

Technical Support Center: (S)-Flumequine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing (S)-Flumequine in cell-based assays. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to help you navigate common experimental challenges. This center is designed to provide not just solutions, but a deeper understanding of the underlying causes of potential artifacts, ensuring the integrity and reproducibility of your data.

Introduction to (S)-Flumequine in Cell-Based Assays

(S)-Flumequine is a first-generation quinolone antibiotic primarily known for its antibacterial properties.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][2][3] While its primary targets are bacterial, it's crucial to recognize that quinolones can also impact mammalian cells, often through mechanisms like inducing DNA damage, which can lead to cytotoxicity.[3][4] Understanding these properties is key to designing robust cell-based assays and correctly interpreting your results.

Mechanism of Action: DNA Gyrase Inhibition

The primary antibacterial action of (S)-Flumequine is the disruption of DNA replication. This diagram illustrates the targeted process.

cluster_0 Bacterial Cell DNA_Supercoiled Supercoiled Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Supercoiled->DNA_Gyrase binds to DNA_Relaxed Relaxed DNA DNA_Gyrase->DNA_Relaxed unwinds DNA_Replication DNA Replication & Cell Division DNA_Relaxed->DNA_Replication Flumequine (S)-Flumequine Block Inhibition Flumequine->Block Block->DNA_Gyrase targets

Caption: (S)-Flumequine inhibits bacterial DNA gyrase, preventing DNA unwinding and subsequent replication.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the use of (S)-Flumequine in a cellular context.

Q1: What is the primary mechanism of action of (S)-Flumequine that could affect my mammalian cell-based assay?

A1: While (S)-Flumequine is an antibiotic targeting bacterial DNA gyrase, it can exert off-target effects on mammalian cells.[1][2] The primary concern is cytotoxicity, which may be linked to the induction of DNA damage and interference with eukaryotic topoisomerases, albeit at higher concentrations than required for antibacterial activity.[3][4] Studies have shown that some quinolones are toxic to cultured mammalian cells and can induce DNA damage.[3][4] Therefore, it is essential to establish a therapeutic window and differentiate between targeted effects and general cytotoxicity in your specific cell line.

Q2: How should I prepare my (S)-Flumequine stock solution?

A2: Proper stock solution preparation is critical for experimental consistency. (S)-Flumequine has limited solubility in aqueous solutions. It is often recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. Always consult the manufacturer's data sheet for specific solubility information.[4] When diluting the stock into your cell culture medium, ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Include a vehicle control (media with the same final concentration of DMSO) in all experiments.

Q3: Does (S)-Flumequine have intrinsic fluorescence?

A3: Yes, this is a critical consideration. (S)-Flumequine, like many quinolone and fluoroquinolone compounds, is intrinsically fluorescent.[6][7][8] This property can significantly interfere with any fluorescence-based assays, such as viability assays (e.g., Calcein-AM), reporter gene assays (e.g., GFP), or immunofluorescence.[8][9] It is mandatory to run compound-only controls to quantify this interference.

Q4: Are there any special handling precautions I should take when using (S)-Flumequine in cell culture?

A4: Yes. Quinolones as a class are known to be phototoxic.[10] When exposed to light, particularly in the UVA spectrum (320-400 nm), they can generate reactive oxygen species (ROS) that damage cellular components, leading to cell death.[11][12] This is distinct from the compound's intrinsic cytotoxicity. To minimize this artifact, protect your (S)-Flumequine solutions from light and consider performing experimental manipulations in a darkened room or under yellow light.

Troubleshooting Guides: Common Artifacts & Solutions

This section provides in-depth, step-by-step guidance for identifying and resolving specific issues encountered during your experiments.

Issue 1: High Background Signal in Fluorescence-Based Assays

You observe a high fluorescence signal in your treated wells that does not correlate with the expected biological activity. This is often seen in viability, apoptosis, or reporter assays.

Causality: The quinolone structure of (S)-Flumequine possesses intrinsic fluorescent properties.[8][13] When excited by the light source of a plate reader or microscope, the compound itself emits light, which is detected by the instrument and falsely interpreted as a positive signal.[9] The extent of this interference depends on the compound's concentration and the specific excitation/emission wavelengths used in your assay.[9]

Troubleshooting Workflow

Start High Background Fluorescence Observed Control_Plate Prepare Compound-Only Control Plate (No Cells, Media + (S)-Flumequine) Start->Control_Plate Read_Plate Read Fluorescence on Control Plate Control_Plate->Read_Plate Check_Signal Is Signal Significantly Above Media-Only Blank? Read_Plate->Check_Signal Artifact_Confirmed Artifact Confirmed: Compound is Fluorescent Check_Signal->Artifact_Confirmed Yes No_Artifact Artifact Unlikely: Check Other Sources (e.g., Contamination, Media) Check_Signal->No_Artifact No Subtract_BG Solution 1: Subtract Background (Calculate net fluorescence from cell plate) Artifact_Confirmed->Subtract_BG Change_Assay Solution 2: Change Assay Readout (Switch to non-fluorescent method, e.g., luminescence, colorimetric) Artifact_Confirmed->Change_Assay Change_Filters Solution 3: Optimize Wavelengths (If possible, shift excitation/emission to avoid compound's peak) Artifact_Confirmed->Change_Filters

Sources

Technical Support Center: (S)-Flumequine Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (S)-Flumequine. This resource is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot precipitation issues when working with (S)-Flumequine in experimental media. Our goal is to provide you with the foundational knowledge and practical protocols necessary for seamless experimentation.

Understanding the Root Cause: The Physicochemical Nature of (S)-Flumequine Precipitation

(S)-Flumequine, a first-generation fluoroquinolone antibiotic, is a weak acid with limited aqueous solubility in its neutral state.[1][2][3] Understanding its chemical properties is the first step in preventing its precipitation.

PropertyValueImplication for Solubility
Molecular Weight 261.25 g/mol Standard for a small molecule drug.
Aqueous Solubility Practically insoluble in water at neutral pH.[2][4][5]Direct dilution into neutral buffers or water will likely cause immediate precipitation.
pKa ~6.2-6.5[1][4][6]This is the most critical parameter. Below this pH, the molecule is uncharged and poorly soluble. Above this pH, it becomes an ionized, more soluble anion.
Solubility in Solvents Soluble in alkaline solutions, DMSO, and slightly soluble in alcohols like ethanol and methanol.[3][4][7]Provides options for creating high-concentration stock solutions.
Chelation Fluoroquinolones are known to chelate multivalent cations (e.g., Ca²⁺, Mg²⁺).[8][9][10]Divalent cations present in many standard microbiological and cell culture media can bind to (S)-Flumequine, forming insoluble complexes.

The primary reasons for (S)-Flumequine precipitation in media are:

  • pH-Dependent Solubility: Most standard laboratory media are buffered to a physiological pH of ~7.2-7.4. While this is above the pKa of (S)-Flumequine, suggesting the compound should be in its more soluble, deprotonated state, the addition of a concentrated, un-pH-adjusted stock solution can cause a localized drop in pH, leading to precipitation.

  • Interaction with Media Components: The presence of divalent cations such as calcium and magnesium in many common media formulations (e.g., DMEM, RPMI-1640) can lead to the formation of insoluble (S)-Flumequine-cation complexes.[8][9]

Troubleshooting Guide: Proactive Prevention & Reactive Solutions

This section is structured in a question-and-answer format to directly address the challenges you may encounter.

Q1: I just added my (S)-Flumequine stock solution to my media, and it immediately turned cloudy. What happened?

This is a classic sign of "salting out" or pH-shift precipitation. The localized concentration of your stock solution upon addition to the bulk media was too high, or the pH of your stock solution was incompatible with the media's buffering system, causing the (S)-Flumequine to crash out of solution.

Causality Workflow Diagram

cluster_stock Stock Solution Issues cluster_media Media Issues cluster_process Process Issues Stock_pH Inappropriate Solvent/pH (e.g., acidic or neutral water) Precipitation Precipitation Observed Stock_pH->Precipitation pH shift Stock_Conc Stock Concentration Too High Process_Mixing Poor Mixing/ Localized Concentration Stock_Conc->Process_Mixing exacerbates Media_Cations High Concentration of Divalent Cations (Ca²⁺, Mg²⁺) Media_Cations->Precipitation chelation Process_Mixing->Precipitation causes Process_Temp Incorrect Temperature Process_Temp->Precipitation affects solubility

Caption: Troubleshooting workflow for (S)-Flumequine precipitation.

Q2: How should I prepare my (S)-Flumequine stock solution to ensure it remains stable?

The key is to use a solvent system that maintains (S)-Flumequine in its soluble form. You have two primary, reliable options.

Option 1: Alkaline Stock Solution (Recommended for Aqueous Media)

This method directly addresses the pKa of (S)-Flumequine by dissolving it in a basic solution, which keeps the molecule in its ionized, soluble state.

Protocol: Preparation of a 10 mg/mL (S)-Flumequine Stock in NaOH

  • Preparation: Weigh out 10 mg of (S)-Flumequine powder in a sterile conical tube.

  • Initial Dissolution: Add 900 µL of sterile, nuclease-free water. The solution will appear as a suspension.

  • pH Adjustment: Add 1N NaOH dropwise while vortexing. Typically, 20-50 µL is sufficient. Continue adding NaOH until the solution becomes completely clear.

  • Final Volume Adjustment: Add sterile water to bring the final volume to 1 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years.[7] Avoid repeated freeze-thaw cycles.

Option 2: Organic Solvent Stock Solution (For specific applications)

DMSO is an effective solvent for (S)-Flumequine.[7] However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to ensure the final concentration of DMSO in your working medium is typically below 0.5%.

Protocol: Preparation of a 10 mg/mL (S)-Flumequine Stock in DMSO

  • Preparation: Weigh out 10 mg of (S)-Flumequine powder in a sterile, chemical-resistant tube.

  • Dissolution: Add 1 mL of high-quality, anhydrous DMSO.

  • Solubilization: Vortex thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.[7]

  • Storage: Aliquot in small volumes and store at -20°C or -80°C, protected from light and moisture.

Q3: What is the correct procedure for diluting my stock solution into the final medium to avoid precipitation?

The method of addition is as critical as the stock solution itself. The goal is to avoid creating localized areas of high concentration that can trigger precipitation.

Protocol: Dilution of (S)-Flumequine Stock into Final Medium

  • Pre-warm Medium: Ensure your destination medium is at the experimental temperature (e.g., 37°C).

  • Calculate Volume: Determine the volume of stock solution needed for your final desired concentration. Ensure the volume of stock solution is a small fraction of the total medium volume (ideally ≤ 1:1000).

  • Vortexing Addition: While vigorously vortexing or swirling the medium, add the stock solution dropwise directly into the vortex. This ensures rapid and even dispersion.

  • Immediate Mixing: Continue to mix the medium for at least 30 seconds after adding the stock solution.

  • Visual Inspection: Visually inspect the medium for any signs of cloudiness or precipitation before use.

Frequently Asked Questions (FAQs)

Q: Can I dissolve (S)-Flumequine directly in PBS or saline? A: No. PBS and saline are typically at a neutral pH and lack the buffering capacity to maintain (S)-Flumequine in its soluble form, leading to precipitation.

Q: My lab has a pre-made solution of (S)-Flumequine, but it has precipitated upon storage. Can I redissolve it? A: If it is an aqueous stock, you may be able to redissolve it by adding a small amount of 1N NaOH and warming it gently (e.g., to 37°C). However, it is best practice to prepare fresh stock solutions if stability is compromised. For DMSO stocks, gentle warming may also work, but ensure no water has been introduced, as this can reduce solubility.

Q: Can I autoclave my medium after adding (S)-Flumequine? A: No. (S)-Flumequine, like many small molecules, is not heat-stable and will likely be degraded by autoclaving. Always add it to your sterile medium using aseptic techniques.

Q: I am still observing precipitation even after following the alkaline stock protocol. What else could be the cause? A: This strongly suggests an interaction with media components. High concentrations of divalent cations (Ca²⁺, Mg²⁺) are the most likely culprits. Consider using a medium with lower concentrations of these ions or preparing a more dilute stock solution and adding it more slowly to a larger volume of media while vortexing.

References

  • University of Hertfordshire. (n.d.). Flumequine. AERU. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). Flumequine. PubChem. Retrieved from [Link][4]

  • Food and Agriculture Organization of the United Nations. (n.d.). Flumequine. Retrieved from [Link][5]

  • Carretero, M. I., Pozo, M., & Martín, J. (2021). Distribution of Flumequine in Intestinal Contents and Colon Tissue in Pigs after Its Therapeutic Use in the Drinking Water. Animals, 11(5), 1469. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Flumequine. Retrieved from [Link][2]

  • Grokipedia. (n.d.). Flumequine. Retrieved from [Link][6]

  • MP Biomedicals. (n.d.). Flumequine. Retrieved from [Link][3]

  • European Medicines Agency. (n.d.). Flumisol Oral Solution 100 mg/ml. Retrieved from [Link][12]

  • Pawar, P., & Kumar, S. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design, 27(34), 3655-3666. Retrieved from [Link][13]

  • Al-Ghamdi, S., et al. (2021). Multivalent cations interactions with fluoroquinolones or tetracyclines: A cross-sectional study. Saudi Pharmaceutical Journal, 29(7), 735-740. Retrieved from [Link][8]

  • Lemaire, S., et al. (2022). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceutics, 14(11), 2465. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. Retrieved from [Link][15]

  • University of Babylon. (n.d.). Factors affecting drug absorption. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Multivalent cations interactions with fluoroquinolones or tetracyclines: A cross-sectional study. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics. Retrieved from [Link][17]

  • ACS Publications. (n.d.). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Retrieved from [Link][18]

  • Gabor, A., & Phan, H. (2019). Oral Fluoroquinolone Administration and Interacting Substances: The Pediatric Diet Dilemma. The Journal of Pediatric Pharmacology and Therapeutics, 24(2), 90-96. Retrieved from [Link][10]

Sources

Technical Support Center: Modifying HPLC Gradient for Better (S)-Flumequine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced HPLC applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of Flumequine. As the pharmaceutical industry shifts towards single-enantiomer drugs to enhance therapeutic outcomes and minimize adverse effects, robust and reliable enantioselective analytical methods are paramount[1][2]. This document provides in-depth, experience-driven troubleshooting advice and FAQs to help you systematically improve the resolution of (S)-Flumequine from its enantiomer.

Flumequine is a first-generation fluoroquinolone antibiotic with a single chiral center, existing as (S)-(-) and (R)-(+) enantiomers[3]. The biological and toxicological activities of these enantiomers can differ significantly, making their accurate separation and quantification a regulatory necessity[1][4][5]. This guide will walk you through the causal relationships between HPLC parameters and separation quality, empowering you to develop and optimize your gradient methods effectively.

Frequently Asked Questions (FAQs)

Q1: I'm seeing poor or no resolution between the (S)- and (R)-Flumequine peaks. What's the first thing I should check?

A1: When facing a lack of resolution, start by verifying the fundamentals of your chiral method:

  • Chiral Stationary Phase (CSP) Selection: Confirm that you are using an appropriate CSP. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for separating quinolone enantiomers[5]. Columns like Lux Cellulose-2, Chiralcel® OD-H, and Chiralcel® OZ-3 have demonstrated successful separation of flumequine enantiomers[5][6]. Ensure the column is in good condition and has not been exposed to incompatible solvents (e.g., THF, acetone, chloroform), which can destroy the chiral selector[7][8].

  • Mobile Phase System: Chiral separations of flumequine are often achieved in normal-phase or polar organic modes. A typical mobile phase might consist of a primary solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol)[7][8]. If you are using a reversed-phase method, ensure it has been specifically developed for this chiral separation, as it is less common but possible with certain columns[9][10].

  • Analyte-Selector Interaction: The separation relies on forming transient, diastereomeric complexes between the flumequine enantiomers and the chiral stationary phase. If there's no separation, the conditions do not favor differential interaction. This is often an issue with the mobile phase composition, which we will address next.

Q2: My flumequine peaks are broad and tailing, which is compromising my resolution. How can I improve the peak shape?

A2: Poor peak shape is a common issue in HPLC and can often be resolved systematically.

  • Chemical Interactions: Peak tailing for compounds like flumequine, which has a carboxylic acid group (pKa ≈ 6.3-6.5)[11], is often caused by secondary interactions with the stationary phase. For basic analytes, interactions with acidic silanol groups on the silica support can be a major cause of tailing.

    • Solution: Add a mobile phase additive to suppress these unwanted interactions. For flumequine, which is amphiprotic, both acidic and basic additives can be effective depending on the separation mode. In normal-phase or polar organic modes, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid can protonate any basic sites on the support and improve peak shape. Conversely, a basic additive like diethylamine (DEA) can be used to interact with acidic silanols[12].

  • Physical and System Issues:

    • Column Void or Frit Blockage: If all peaks in your chromatogram are distorted, it may indicate a physical problem with the column, such as a partially blocked inlet frit or a void at the column head[13]. Try backflushing the column (if the manufacturer allows) or replacing the inlet frit. If the problem persists, the column may need replacement[13][14].

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. Ensure all connections are tight and tubing is as short as possible.

Q3: How does modifying the mobile phase composition and additives improve the separation of Flumequine enantiomers?

A3: The mobile phase is the most powerful tool for optimizing chiral separations. Its components directly influence the interactions between the analyte and the CSP.

  • Role of the Alcohol Modifier: In normal-phase chromatography, the alcohol (e.g., isopropanol, ethanol) acts as a polar modifier. It competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP.

    • Increasing Alcohol %: Generally weakens the interaction between flumequine and the CSP, leading to shorter retention times. This can sometimes decrease resolution if the enantioselective interactions are weakened too much.

    • Decreasing Alcohol %: Strengthens the interaction, leading to longer retention times and often better resolution, but at the cost of broader peaks and longer analysis times. The key is to find the optimal balance.

  • Role of Acidic/Basic Additives: These additives have a dual function: improving peak shape (as discussed in Q2) and modulating enantioselectivity. Flumequine's pKa of ~6.5 means its ionization state is highly sensitive to the mobile phase's acidity[11]. By adding an acid (like TFA or acetic acid), you ensure the carboxylic acid group is protonated (-COOH), which can alter its ability to form hydrogen bonds with the CSP. A basic additive (like DEA) can deprotonate it (-COO⁻). These changes directly impact the stability of the diastereomeric complexes, thereby affecting the separation factor (alpha) and resolution[12].

Troubleshooting Guide: A Systematic Approach to Improving Resolution

When initial adjustments are not enough, a more structured approach is necessary. This guide focuses on modifying a gradient method to improve the separation of (S)-Flumequine.

Step 1: Assess and Optimize the Isocratic Foundation

Before optimizing the gradient, it's often wise to find isocratic conditions that show some baseline separation, even if it's not perfect. This provides a logical starting point. If you are starting from scratch, begin with a scouting run.

Protocol: Initial Isocratic Scouting

  • Select a Column: Choose a proven chiral column, e.g., Lux Cellulose-2 or Chiralcel OD-H.

  • Prepare Mobile Phases:

    • Mobile Phase A: Hexane (or Heptane) with 0.1% TFA.

    • Mobile Phase B: Isopropanol (IPA) with 0.1% TFA.

  • Scout Compositions: Run a series of isocratic experiments with varying percentages of Mobile Phase B (e.g., 10%, 15%, 20%, 25%).

  • Evaluate: Analyze the chromatograms for retention time (k), selectivity (α), and resolution (Rs). The goal is to find a composition that provides a resolution (Rs) > 1.0.

Parameter Effect of Increasing % IPA Goal for Optimization
Retention Factor (k) DecreasesFind a k between 2 and 10 for robust separation.
Selectivity (α) May Increase or DecreaseMaximize. This is the critical factor for separation.
Resolution (Rs) Dependent on k and αAchieve Rs ≥ 1.5 for baseline separation.
Step 2: Designing and Modifying the Gradient

A gradient is useful when you need to separate the flumequine enantiomers in the presence of other impurities that may elute much earlier or later, or to shorten the overall run time.

The Logic of Gradient Optimization A gradient works by increasing the mobile phase strength over time, which accelerates the elution of analytes[15]. For chiral separations, the gradient slope must be shallow enough to allow sufficient time for the differential interactions with the CSP to occur. A steep gradient will cause the enantiomers to elute too quickly and close together, destroying the resolution.

Workflow: Gradient Modification for Enhanced Resolution

G cluster_0 Systematic Gradient Optimization Start Problem: Poor Resolution (Rs < 1.5) in Existing Gradient Method Check_System 1. Verify System Suitability (Column Health, No Leaks) Start->Check_System Scout_Gradient 2. Run Initial Scouting Gradient (e.g., 5-40% B over 20 min) Check_System->Scout_Gradient Analyze_Scout 3. Analyze Results Identify Elution %B for Flumequine Scout_Gradient->Analyze_Scout Shallow_Gradient 4. Implement a Shallow Gradient Around the Elution Point Analyze_Scout->Shallow_Gradient Elutes at ~20% B Add_Isocratic_Hold 5. Introduce Isocratic Hold (Optional) For difficult separations Shallow_Gradient->Add_Isocratic_Hold Resolution still marginal Optimize_Temp 6. Adjust Column Temperature (e.g., 20°C to 35°C) Shallow_Gradient->Optimize_Temp Good separation, fine-tuning needed Add_Isocratic_Hold->Optimize_Temp Final_Method Optimized Method (Rs ≥ 1.5) Optimize_Temp->Final_Method

Caption: A workflow for systematic HPLC gradient optimization.

Protocol: Implementing a Shallow Gradient

Let's assume your initial scouting gradient (5-95% B over 20 min) shows the flumequine enantiomers eluting around the 5-minute mark, where the %B is approximately 25%.

  • Define the New Gradient Range: Center the new, shallow gradient around this 25% B mark. A good starting point would be a range from 15% to 35% B.

  • Decrease the Slope: Extend the time over which this change occurs. Instead of going from 15% to 35% in 4 minutes (a rate of 5%/min), try running it over 10 minutes (a rate of 2%/min). A slower change in solvent strength gives the enantiomers more time to interact with the CSP, enhancing resolution[16].

Example Gradient Programs:

Program Time (min) %A (Hexane/TFA) %B (IPA/TFA) Comments
1. Initial Scout 0.095.05.0Steep, for initial assessment.
20.05.095.0
2. Optimized Shallow 0.085.015.0Shallow gradient around elution zone.
10.065.035.0
12.05.095.0Rapid wash step.
15.05.095.0
15.185.015.0Re-equilibration.
20.085.015.0
Step 3: Fine-Tuning with Temperature

Column temperature is another critical parameter.

  • Lowering Temperature: Often increases interaction strength, leading to longer retention and potentially higher resolution. However, it also increases mobile phase viscosity and can broaden peaks.

  • Increasing Temperature: Decreases retention time and can improve peak efficiency (narrower peaks). The effect on resolution can vary and must be determined empirically.

Start at ambient temperature and then evaluate the separation at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures to find the optimum.

Core Principles of Chiral Separation

Understanding the underlying mechanism is key to logical troubleshooting.

G cluster_0 Factors Influencing Chiral Resolution (Rs) Rs Resolution (Rs) Dependent on... Efficiency Efficiency (N) Peak Width Column Packing Flow Rate Temperature Rs->Efficiency Selectivity Selectivity (α) Peak Separation CSP-Analyte Interaction Mobile Phase Composition Temperature Rs->Selectivity Retention Retention (k) Peak Position Mobile Phase Strength Temperature Rs->Retention

Caption: Interrelationship of key chromatographic parameters.

Chiral recognition on a polysaccharide-based CSP is governed by a combination of forces:

  • Hydrogen Bonding: Crucial for interaction. The carboxylic acid and ketone groups on flumequine are key hydrogen bond acceptors/donors.

  • π-π Interactions: Occur between the aromatic rings of flumequine and the phenyl groups on the CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate) on Chiralcel OD)[8][17].

  • Steric Hindrance (Inclusion): The analyte must fit into the chiral grooves or cavities of the polymer structure on the CSP. The different spatial arrangements of the (S) and (R) enantiomers cause one to fit more favorably than the other, leading to different retention times.

Every parameter you adjust—mobile phase composition, additives, temperature—modifies the balance of these forces, thereby changing the selectivity and resolution.

By adopting this systematic, principles-based approach, you can move beyond simple trial-and-error and efficiently develop a robust HPLC method for the successful separation of (S)-Flumequine.

References

  • ResearchGate. (n.d.). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Flumequine. PubChem Compound Database. Available from: [Link]

  • Wikipedia. (n.d.). Flumequine. Available from: [Link]

  • ResearchGate. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available from: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of 7-hydroxyflumequine (C=chiral center)*. Available from: [Link]

  • Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Available from: [Link]

  • PubMed. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a single run. Available from: [Link]

  • ResearchGate. (n.d.). The HPLC-Q-TOF/MS chromatograms of flumequine obtained from real sediment samples. Available from: [Link]

  • National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available from: [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment. PMC. Available from: [Link]

  • Oxford Academic. (2018). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science. Available from: [Link]

  • Welch Materials. (2025). Gradient Optimization in HPLC. Available from: [Link]

  • LCGC International. (2017). The Secrets of Successful Gradient Elution. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available from: [Link]

  • ResearchGate. (n.d.). Optimizing Gradient Profiles for High-Performance Liquid Chromatography: A Comparison of Optimization Algorithms. Available from: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • ResearchGate. (n.d.). Mean values + SD in the plasma concentration-time profiles of.... Available from: [Link]

  • YouTube. (2024). HPLC Gradient Parameters and Peak Capacity: how to develop methods for complex sepatations. Available from: [Link]

  • Chiral Technologies. (2006). INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. Available from: [Link]

  • ResearchGate. (n.d.). Determination of enantio‐separation, absolute configuration and chiral recognition mechanism of ofloxacin and flumequine by HPLC and modeling studies. Available from: [Link]

  • SciSpace. (n.d.). Recent Advances on Chiral Mobile Phase Additives: A Critical Review. Available from: [Link]

  • Analytics-Shop. (n.d.). 14724 - HPLC Column CHIRALCEL® OD-RH, 150 x 4,6 mm, 5 µm. Available from: [Link]

  • G-SRS. (n.d.). FLUMEQUINE. Available from: [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]

Sources

Technical Support Center: Navigating (S)-Flumequine Dosage Refinement for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the research and development community. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive resource for refining the dosage of (S)-Flumequine to minimize its toxic effects while maintaining its therapeutic efficacy. We will delve into the mechanistic underpinnings of (S)-Flumequine's toxicity, provide detailed experimental protocols, and offer troubleshooting guidance for common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions researchers have when working with (S)-Flumequine.

Q1: What is the primary mechanism of action of (S)-Flumequine and how does it relate to its toxicity?

(S)-Flumequine, the levorotatory isomer of Flumequine, is a first-generation fluoroquinolone antibiotic. Its primary antibacterial action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, (S)-Flumequine leads to double-strand DNA breaks and ultimately bacterial cell death.[1]

However, this mechanism is not entirely specific to bacteria. While the affinity for mammalian topoisomerases is lower, at higher concentrations, (S)-Flumequine can also interfere with eukaryotic topoisomerase II, leading to DNA damage in mammalian cells.[4] This off-target effect is a key contributor to its cytotoxic and genotoxic potential.

Q2: What are the primary organ-specific toxicities associated with (S)-Flumequine?

Researchers should be aware of the following key toxicities:

  • Hepatotoxicity: Flumequine has been shown to cause liver damage, including hepatocellular degeneration and focal necrosis. This is a significant concern and a primary focus for dose-limiting toxicity studies.

  • Cardiotoxicity: Like other fluoroquinolones, Flumequine carries a risk of cardiotoxicity, including the potential for arrhythmias.[5]

  • Phototoxicity: Exposure to ultraviolet (UV) radiation can induce phototoxic reactions in the presence of Flumequine, leading to skin damage.[6]

  • Neurotoxicity: Central nervous system (CNS) effects, such as dizziness and headaches, have been reported with Flumequine use.

  • Nephrotoxicity: The kidneys are involved in the excretion of Flumequine, and high concentrations can lead to renal toxicity.[6]

Q3: How can we begin to refine the dosage of (S)-Flumequine to minimize these toxicities?

Dosage refinement is an iterative process that involves a combination of in vitro and in vivo studies to establish a therapeutic window. The core principle is to find the lowest effective dose that maintains antibacterial efficacy while minimizing off-target toxic effects. Key strategies include:

  • Dose-Response Studies: Systematically evaluating the concentration-dependent effects of (S)-Flumequine on both bacterial and mammalian cells is crucial.

  • Formulation Strategies: Investigating different drug delivery systems or formulations may help to reduce peak plasma concentrations and limit off-target accumulation in sensitive organs.

  • Co-administration with Protective Agents: Research into the co-administration of antioxidants or other cytoprotective agents may help mitigate some of the toxic effects.[4][7]

Experimental Workflows & Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the toxicity of (S)-Flumequine.

Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for the in vitro assessment of (S)-Flumequine toxicity.

InVitro_Toxicity_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Prepare (S)-Flumequine Stock & Dilutions B Cell Seeding (e.g., HepG2, AC16) A->B Add to cells C 24-72h Incubation B->C D MTT or Neutral Red Assay C->D E Determine IC50 D->E F Phototoxicity Assay (Neutral Red Uptake) E->F Inform concentration range G Genotoxicity Assay (Comet or Micronucleus) E->G Inform concentration range H Cardiotoxicity Assay (hERG Channel) E->H Inform concentration range I Dose-Response Curve Generation F->I G->I H->I J Statistical Analysis I->J K Risk Assessment & Dosage Refinement Strategy J->K

Caption: A streamlined workflow for in vitro toxicity assessment of (S)-Flumequine.

Protocol 1: In Vitro Hepatotoxicity Assessment using MTT Assay

This protocol is designed to assess the cytotoxic effect of (S)-Flumequine on a human hepatocyte cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • (S)-Flumequine

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of (S)-Flumequine in DMSO. Serially dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: Remove the old media from the wells and add 100 µL of the prepared (S)-Flumequine dilutions to the respective wells. Include a vehicle control (media with DMSO) and a positive control (e.g., a known hepatotoxin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then read the absorbance at 570 nm using a plate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Troubleshooting Guide: MTT Assay

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.
Low signal or no formazan formation Low cell number, insufficient incubation time with MTT, cell death due to other factors.Optimize cell seeding density. Increase incubation time with MTT (up to 4 hours). Check for contamination.
High background Contamination (bacterial or fungal), precipitation of the compound.Visually inspect plates for contamination. Ensure the compound is fully dissolved in the media.
Protocol 2: In Vitro Phototoxicity Assessment using Neutral Red Uptake (NRU) Assay

This assay assesses the potential for (S)-Flumequine to cause phototoxicity upon exposure to UV radiation.

Materials:

  • 3T3 fibroblasts or another suitable cell line

  • (S)-Flumequine

  • Neutral Red solution

  • UV-A irradiator

  • 96-well plates

  • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preparing two identical plates.

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UV-A radiation. Keep the other plate in the dark as a control.

  • Neutral Red Staining: After irradiation, wash the cells with PBS and incubate with a medium containing Neutral Red for 3 hours.

  • Dye Extraction: Wash the cells to remove excess dye and add the desorb solution to extract the dye from viable cells.

  • Absorbance Reading: Shake the plates for 10 minutes and read the absorbance at 540 nm.[2]

  • Data Analysis: Compare the viability of irradiated and non-irradiated cells to determine the photo-irritancy factor (PIF).

Troubleshooting Guide: NRU Phototoxicity Assay

IssuePotential Cause(s)Suggested Solution(s)
High cytotoxicity in the dark control The compound is cytotoxic at the tested concentrations.Perform a preliminary cytotoxicity test to determine a non-cytotoxic concentration range for the phototoxicity assay.
Inconsistent UV-A dose Fluctuations in the lamp output.Calibrate the UV-A irradiator regularly to ensure a consistent and accurate dose.
Precipitation of Neutral Red High concentration of the dye.Use a filtered, freshly prepared Neutral Red solution.
Protocol 3: In Vitro Genotoxicity Assessment using the Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Materials:

  • Cells of interest (e.g., lymphocytes, HepG2)

  • (S)-Flumequine

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat cells with various concentrations of (S)-Flumequine for a defined period.

  • Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and histones, leaving behind the nucleoid.[8]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[8]

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."[8]

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Troubleshooting Guide: Comet Assay

IssuePotential Cause(s)Suggested Solution(s)
No comets in positive control Ineffective DNA damaging agent, issues with electrophoresis.Verify the activity of the positive control. Check the voltage and buffer conditions for electrophoresis.[9]
High background fluorescence Incomplete washing of the stain, contaminated agarose.Ensure thorough washing after staining. Use high-quality, fresh agarose.[10]
"Hedgehog" comets (highly damaged) Excessive DNA damage.Reduce the concentration of the test compound or the treatment time.

In Vivo Toxicity Assessment and Dosage Refinement

In vivo studies are essential to understand the systemic effects of (S)-Flumequine and to establish a safe dosage range for further development.

Workflow for In Vivo Toxicity and Dosage Refinement

InVivo_Toxicity_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Organ-Specific Toxicity cluster_2 Phase 3: Dosage Refinement A Select Animal Model (e.g., Rodent) B Administer Escalating Doses of (S)-Flumequine A->B C Monitor for Clinical Signs of Toxicity B->C D Determine Maximum Tolerated Dose (MTD) C->D E Sub-chronic Dosing at and below MTD D->E Guide dose selection F Hepatotoxicity Assessment (Blood Chemistry, Histopathology) E->F G Cardiotoxicity Assessment (ECG, Histopathology) E->G H Correlate In Vitro and In Vivo Data F->H G->H I Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling H->I J Establish No-Observed-Adverse-Effect-Level (NOAEL) I->J K Propose Refined Dosage Regimen J->K

Caption: A comprehensive workflow for in vivo toxicity assessment and dosage refinement of (S)-Flumequine.

Considerations for In Vivo Studies
  • Animal Model Selection: Rodent models are commonly used for initial toxicity screening. For specific toxicities, more specialized models may be necessary (e.g., zebrafish for cardiotoxicity).

  • Dose Selection: The initial doses for in vivo studies should be informed by the in vitro IC50 values. A dose-escalation design is typically used to determine the Maximum Tolerated Dose (MTD).

  • Endpoints: Key endpoints for hepatotoxicity include serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as histopathological examination of liver tissue. For cardiotoxicity, electrocardiogram (ECG) monitoring and cardiac histopathology are crucial.

Strategies for Minimizing (S)-Flumequine Toxicity

Based on the understanding of its toxic mechanisms, several strategies can be explored to refine the dosage and minimize the adverse effects of (S)-Flumequine.

Table 1: Potential Strategies to Mitigate (S)-Flumequine Toxicity

StrategyRationaleExperimental Approach
Formulation Modification Encapsulation in nanoparticles or liposomes can alter the pharmacokinetic profile, reducing peak plasma concentrations and organ accumulation.Develop and characterize different formulations. Conduct comparative in vivo pharmacokinetic and toxicity studies.
Co-administration with Antioxidants Oxidative stress is implicated in fluoroquinolone toxicity. Antioxidants like N-acetylcysteine or Vitamin C may offer protection.[11]Evaluate the protective effect of antioxidants in in vitro and in vivo toxicity models.
Intermittent Dosing Regimens Allowing for periods of drug clearance may reduce cumulative toxicity.Compare the toxicity of continuous versus intermittent dosing schedules in sub-chronic in vivo studies.
Photoprotective Measures For phototoxicity, advising on sun avoidance and the use of broad-spectrum sunscreens is a practical mitigation strategy.[12][13]In preclinical studies, this is a management rather than a refinement strategy.

Conclusion

The refinement of (S)-Flumequine dosage is a critical step in its development to ensure a favorable risk-benefit profile. A systematic approach, combining robust in vitro and in vivo toxicity assessments with a clear understanding of the underlying mechanisms, is essential. This technical support guide provides a framework for researchers to design and execute these crucial studies, troubleshoot common experimental hurdles, and ultimately contribute to the development of safer and more effective therapeutic agents.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Gorelik, J., et al. (2003). Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis. The Journal of Antimicrobial Chemotherapy, 52(4), 539-548.
  • Patsnap Synapse. (2024, July 12). What are the side effects of Flumequine? Retrieved from [Link]

  • IntechOpen. (2023, April 27). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • DB-ALM. (n.d.). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]

  • Michalak, K., et al. (2020). Antioxidant therapy in the management of fluoroquinolone-associated disability. Archives of Medical Science, 16(6), 1335-1340.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • ResearchGate. (2025, July 9). Comet Assay: Background Fluorescence Artifacts — What Could Be the Cause? Retrieved from [Link]

  • Medscape. (2025, March 4). Drug-Induced Photosensitivity Treatment & Management. Retrieved from [Link]

  • Kashida, Y., et al. (2006). Genotoxic potential of quinolone antimicrobials in the in vitro comet assay and micronucleus test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 603(2), 145-155.
  • Borgert, C. J., et al. (2021). Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety. Regulatory Toxicology and Pharmacology, 125, 105005.
  • Ficker, E., et al. (2004). Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes. Journal of Pharmacological and Toxicological Methods, 50(2), 115-128.
  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Michalak, K., et al. (2017). Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications. Oxidative Medicine and Cellular Longevity, 2017, 8023935.
  • ResearchGate. (2025, August 7). (PDF) Antioxidant therapy in the management of Fluoroquinolone - Associated Disability. Retrieved from [Link]

  • Jensen, S. M., et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(10), 2635-2659.
  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • Drucker, A. M., & Rosen, C. F. (2011). Drug-induced photosensitivity: culprit drugs, management and prevention. Drug safety, 34(10), 821-837.
  • ResearchGate. (2017, September 25). (PDF) Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Azqueta, A., & Collins, A. R. (2014). Controlling variation in the comet assay. Mutagenesis, 29(6), 401-408.
  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Michalak, K., et al. (2018). Antioxidant therapy in the management of fluoroquinolone-associated disability. Archives of Medical Science, 14(3), 513-519.
  • ResearchGate. (2023, February 15). Why comet assays tails are not appearing? Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • Kluxen, F. M., et al. (2025). Adjustment for day-to-day variability in the estimation of effective concentrations for the assessment of mixture toxicity. Archives of Toxicology, 99(1), 1-15.
  • McGill University. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) DRUG-INDUCED PHOTOSENSITIVITY. Retrieved from [Link]

  • Taylor & Francis Online. (2023, July 28). Long-term toxicity of fluoroquinolones: a comprehensive review. Retrieved from [Link]

  • ResearchGate. (2016, July 13). Defining and Controlling Exposure During In Vitro Toxicity Testing and the Potential of Passive Dosing. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Fitoterapia Brasil. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CARCINOGENICITY STUDIES-CORRECTED TG 451. Retrieved from [Link]

  • ScienceDirect. (2021). Recent advancements in fluoroquinolones removal techniques from wastewater. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). FAQ: Comet Assays. Retrieved from [Link]

  • Gocke, E., et al. (1998). The photomutagenicity of fluoroquinolones in tests for gene mutation, chromosomal aberration, gene conversion and DNA breakage (Comet assay). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 414(1-3), 121-133.
  • Meridian Health. (2023, May 1). DRUG-INDUCED PHOTOSENSITIVITY GUIDANCE. Retrieved from [Link]

  • The BMJ. (2026, January 7). Intake of food additive preservatives and incidence of cancer: results from the NutriNet-Santé prospective cohort. Retrieved from [Link]

  • ResearchGate. (2025, June 12). Tips to troubleshoot comet assay? Retrieved from [Link]

  • Frontiers. (n.d.). Evaluation of the protective effect of quercetin and luteolin against ciprofloxacin- and chloramphenicol-induced oxidative stress in blood cells and their impact on the microbiological activity. Retrieved from [Link]

  • Biobide. (n.d.). What are the OECD and ICH Guidelines? What do they have in common? Retrieved from [Link]

  • ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. Retrieved from [Link]

  • AllergoLyon. (n.d.). Drug-Induced Photosensitivity—An Update: Culprit Drugs, Prevention and Management. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Goswami, M., et al. (2006). Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli. Antimicrobial Agents and Chemotherapy, 50(3), 949-954.
  • ResearchGate. (2025, August 6). OECD Guidelines for the Testing of Chemicals | Request PDF. Retrieved from [Link]

Sources

Validation & Comparative

Chiral Specificity in Antibacterial Action: A Comparative Guide to (S)-Flumequine and (R)-Flumequine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial research and drug development, the principle of chirality often plays a pivotal role in determining the efficacy and safety of therapeutic agents. Flumequine, a first-generation fluoroquinolone antibiotic, presents a classic case of stereoselectivity in its antibacterial action. As a chiral molecule, it exists in two non-superimposable mirror-image forms, the (S)- and (R)-enantiomers. While racemic flumequine has been utilized in veterinary medicine for the treatment of enteric infections caused by Gram-negative bacteria, a deeper understanding of the individual contributions of its enantiomers to the overall antibacterial effect is crucial for the rational design of more potent and specific drugs.[1] This guide provides a comprehensive comparison of (S)-Flumequine and (R)-Flumequine, synthesizing available data and outlining the experimental frameworks necessary for their differential evaluation.

The Mechanism of Action: A Tale of Two Enantiomers at a Common Target

Flumequine exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair. By forming a stable complex with these enzymes, flumequine traps them on the DNA, leading to double-strand breaks and ultimately, cell death.

While the fundamental mechanism is the same for both enantiomers, the three-dimensional nature of the drug-enzyme interaction dictates that one enantiomer will almost invariably exhibit a higher binding affinity and, consequently, greater inhibitory activity than the other. Although direct comparative studies providing specific Minimum Inhibitory Concentration (MIC) values for the individual enantiomers of flumequine are not extensively detailed in the readily available literature, it is a well-established principle in pharmacology that enantiomers of chiral drugs can exhibit significantly different biological activities.[4] Studies on other chiral fluoroquinolones have consistently demonstrated this enantioselectivity.

Antibacterial Spectrum of Racemic Flumequine: Establishing a Baseline

Before delving into the nuanced differences between the enantiomers, it is essential to understand the antibacterial profile of the commercially available racemic mixture. Flumequine is primarily effective against a range of Gram-negative bacteria.[1]

Bacterial SpeciesMIC50 (µg/mL)
Escherichia coli0.5[5]
Salmonella typhimurium0.5[5]
Salmonella dublin0.5[5]
Pasteurella multocida0.25[5]
Pasteurella haemolytica1[5]
Various Gram-negative clinical isolates88% inhibited at ≤6.2 µg/mL

MIC50: Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates.

This data for racemic flumequine serves as a benchmark. It is hypothesized that one of the enantiomers is predominantly responsible for the observed antibacterial activity, while the other may be less active or even contribute to off-target effects.

Unveiling the Stereoselective Activity: Experimental Protocols

To definitively compare the antibacterial potency of (S)-Flumequine and (R)-Flumequine, a systematic experimental approach is required. This involves two key stages: the chiral separation of the enantiomers and the subsequent determination of their individual antibacterial activities.

Chiral Separation of Flumequine Enantiomers

The first critical step is to obtain the pure (S)- and (R)-enantiomers from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective method for this purpose.

Protocol for Chiral HPLC Separation of Flumequine:

  • Column Selection: A chiral column, such as one with a cellulose-based stationary phase (e.g., Lux Cellulose-2), is employed.

  • Mobile Phase Preparation: A suitable mobile phase is prepared. For example, a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid and 1 mM ammonium acetate) can be used. The exact ratio is optimized to achieve baseline separation of the enantiomeric peaks.

  • Sample Preparation: A standard solution of racemic flumequine is prepared in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Flow Rate: Typically set around 1.0 mL/min.

    • Injection Volume: A small volume (e.g., 5-10 µL) of the sample is injected.

    • Detection: A UV detector is commonly used, with the wavelength set to the maximum absorbance of flumequine.

  • Fraction Collection: As the separated enantiomers elute from the column at different retention times, they are collected into separate fractions.

  • Purity Analysis: The purity of the collected (S)- and (R)-enantiomer fractions is confirmed by re-injecting them into the chiral HPLC system.

Chiral_Separation_Workflow Racemic_Flumequine Racemic Flumequine Solution HPLC_System Chiral HPLC System (e.g., Lux Cellulose-2 column) Racemic_Flumequine->HPLC_System Separation Elution with Optimized Mobile Phase HPLC_System->Separation S_Enantiomer (S)-Flumequine Fraction Separation->S_Enantiomer R_Enantiomer (R)-Flumequine Fraction Separation->R_Enantiomer Purity_Check Purity Analysis (Re-injection) S_Enantiomer->Purity_Check R_Enantiomer->Purity_Check

Workflow for Chiral Separation of Flumequine Enantiomers.
Determination of Minimum Inhibitory Concentration (MIC)

Once the pure enantiomers are obtained, their antibacterial activity is quantified by determining the MIC against a panel of relevant bacterial strains. The broth microdilution method is a standard and widely accepted technique for this purpose.

Protocol for Broth Microdilution MIC Assay:

  • Bacterial Culture Preparation: The selected bacterial strains (e.g., E. coli, Salmonella spp.) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: Stock solutions of the purified (S)-Flumequine, (R)-Flumequine, and racemic flumequine (as a control) are prepared in a suitable solvent.

  • Serial Dilutions: A series of two-fold dilutions of each test compound are prepared in a 96-well microtiter plate using the broth medium. This creates a range of concentrations to be tested.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

MIC_Determination_Workflow cluster_compounds Test Compounds cluster_bacteria Bacterial Strains S_Flumequine (S)-Flumequine Serial_Dilution Serial Dilution in 96-Well Plates S_Flumequine->Serial_Dilution R_Flumequine (R)-Flumequine R_Flumequine->Serial_Dilution Racemic_Flumequine Racemic Flumequine Racemic_Flumequine->Serial_Dilution E_coli E. coli Inoculation Inoculation with Standardized Bacterial Suspension E_coli->Inoculation Salmonella Salmonella spp. Salmonella->Inoculation Pasteurella Pasteurella spp. Pasteurella->Inoculation Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 18-24h) Inoculation->Incubation MIC_Reading Visual Assessment of Growth (MIC Determination) Incubation->MIC_Reading

Workflow for MIC Determination of Flumequine Enantiomers.

Concluding Remarks and Future Directions

While direct comparative data on the antibacterial activity of (S)-Flumequine and (R)-Flumequine remains to be fully elucidated in publicly accessible literature, the principles of stereochemistry in drug action strongly suggest a significant difference in their potencies. The established mechanism of action of fluoroquinolones through interaction with DNA gyrase and topoisomerase IV provides a clear rationale for this expected stereoselectivity.

The experimental workflows detailed in this guide provide a robust framework for researchers to undertake a definitive comparison. Such studies are not merely academic exercises; they hold the potential to lead to the development of single-enantiomer fluoroquinolone drugs with improved therapeutic indices, potentially offering enhanced efficacy and reduced off-target effects. For drug development professionals, a thorough understanding of the chiral properties of antimicrobial agents like flumequine is indispensable for the innovation of next-generation antibiotics that can combat the growing challenge of antimicrobial resistance.

References

  • Flumequine, a fluoroquinolone in disguise. bioRxiv. [Link]

  • Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Scientific Reports. [Link]

  • Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 10: Quinolones: flumequine and oxolinic acid. EFSA Journal. [Link]

  • Flumequine - Wikipedia. [Link]

  • Pharmacokinetics of flumequine and in vitro activity against bacterial pathogens of gilthead sea bream Sparus aurata. ResearchGate. [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Molecules. [Link]

  • In vitro activity of flumequine in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands. Veterinary Quarterly. [Link]

  • Enantioselective Behavior of Flumequine Enantiomers and Metabolites’ Identification in Sediment. International Journal of Environmental Research and Public Health. [Link]

  • What is the mechanism of Flumequine?. Patsnap Synapse. [Link]

  • Flumequine [Susceptibility] by Minimum inhibitory concentration (MIC). LOINC. [Link]

Sources

An In-Vitro Head-to-Head: (S)-Flumequine Versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Antimicrobial Efficacy

For researchers and drug development professionals in the field of infectious diseases, the careful evaluation of antimicrobial agents is paramount. This guide provides an in-depth, objective comparison of the in vitro performance of (S)-Flumequine and the widely-used fluoroquinolone, ciprofloxacin. By delving into their mechanisms of action, antibacterial spectrums, and key performance metrics such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics, this document aims to equip scientists with the foundational data and methodologies necessary for informed decision-making in their research endeavors.

Introduction: A Tale of Two Quinolones

(S)-Flumequine and ciprofloxacin both belong to the quinolone class of antibiotics, renowned for their potent bactericidal activity. Ciprofloxacin, a second-generation fluoroquinolone, is a cornerstone of antibacterial therapy in human medicine, valued for its broad spectrum of activity against both Gram-negative and Gram-positive bacteria.[1][2] Flumequine, a first-generation quinolone, has primarily seen use in the veterinary domain.[3] It is a chiral molecule, with the (S)-enantiomer being the more biologically active form. This guide will focus on this active (S)-enantiomer to provide a more precise comparison with ciprofloxacin.

Both compounds share a common mechanism of action: the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, these quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4]

cluster_0 Quinolone Mechanism of Action Quinolone Quinolone Antibiotic ((S)-Flumequine or Ciprofloxacin) DNA_Gyrase DNA Gyrase (GyrA/GyrB) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to (inhibition) Topo_IV->DNA Decatenation Topo_IV->Cell_Death Leads to (inhibition) Replication_Fork Replication Fork DNA->Replication_Fork Replication cluster_1 In Vitro Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Wells Prepare_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of Antibiotics in Broth Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Time_Kill Time-Kill Assay (Multiple time points) Read_MIC->Time_Kill Incubate_Agar Incubate Agar Plates at 35-37°C for 18-24 hours Subculture->Incubate_Agar Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End Time_Kill->End

Caption: A generalized workflow for in vitro susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. This protocol is based on the guidelines set forth in CLSI document M07.

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of (S)-Flumequine and ciprofloxacin in a suitable solvent. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test organism on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Methodology:

  • Subculturing: Following the determination of the MIC, an aliquot (typically 10-100 µL) from each well showing no visible growth is subcultured onto a suitable agar medium.

  • Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥3-log10 reduction (99.9% killing) in the initial inoculum count.

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

  • Preparation: Prepare flasks containing CAMHB with the antimicrobial agents at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control flask without any antibiotic is also included.

  • Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions and plate onto a suitable agar medium.

  • Incubation and Enumeration: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

While direct comparative time-kill data for (S)-Flumequine and ciprofloxacin is not readily available in the literature, studies on ciprofloxacin have shown it to be rapidly bactericidal against susceptible Gram-negative bacteria. [5]

Mechanisms and Development of Resistance

Resistance to quinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. [2][6]These mutations alter the drug-binding site, reducing the affinity of the quinolone for its target. Efflux pumps that actively transport the drug out of the bacterial cell can also contribute to resistance.

Recent research suggests that flumequine can select for mutations in the QRDR of gyrA, leading to cross-resistance to other fluoroquinolones like ciprofloxacin. [7]This is a critical consideration in the context of antimicrobial stewardship, as the use of one quinolone can inadvertently select for resistance to others in its class.

Conclusion

Based on the available in vitro data, ciprofloxacin exhibits significantly greater potency against a broad spectrum of bacterial pathogens compared to (S)-Flumequine. This is evidenced by its substantially lower MIC values. While both drugs share a common mechanism of action, the structural differences between these first and second-generation quinolones likely account for the observed disparity in their antibacterial activity.

For researchers engaged in the discovery and development of new antimicrobial agents, this comparative guide underscores the importance of rigorous in vitro characterization. The standardized protocols outlined herein provide a framework for generating reliable and comparable data, which is essential for advancing promising candidates through the development pipeline.

References

  • Fung-Tomc, J., & Gradelski, E. (2000). Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. Antimicrobial Agents and Chemotherapy, 44(3), 796-799.
  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Clinical and Laboratory Standards Institute. (2024).
  • Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI.
  • NHS. (n.d.). About ciprofloxacin. NHS.
  • PubChem. (n.d.). Flumequine. National Center for Biotechnology Information.
  • NCBI Bookshelf. (n.d.). Ciprofloxacin. StatPearls.
  • van der Zalm, M. M., et al. (2024). Flumequine, a fluoroquinolone in disguise. bioRxiv.
  • PatSnap. (2024). What is the mechanism of Flumequine? Synapse.
  • Wikipedia. (n.d.). Ciprofloxacin.
  • Yoshida, H., et al. (2000). Comparison of gyrA and parC mutations and resistance levels among fluoroquinolone-resistant isolates and laboratory-derived mutants of oral streptococci. Journal of Antimicrobial Chemotherapy, 45(6), 771-776.
  • Martinez, M., et al. (2022). Resistance to Fluoroquinolones in Pseudomonas aeruginosa from Human, Animal, Food and Environmental Origin: The Role of CrpP and Mobilizable ICEs. Antibiotics, 11(9), 1245.
  • van der Wolf, P. J., et al. (1990). In vitro activity of flumequine in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands. Veterinary Quarterly, 12(3), 154-161.
  • ResearchGate. (n.d.). A comparison of the chemical structures of ciprofloxacin (A) and...
  • Meseguer, E., et al. (2001). Evaluation of the in vitro activity of flumequine against field isolates of Brachyspira hyodysenteriae. Journal of Veterinary Pharmacology and Therapeutics, 24(4), 289-291.
  • Miller, D., et al. (2020). In Vitro Susceptibilities of Methicillin-Susceptible and Resistant Staphylococci to Traditional Antibiotics Compared to a Novel Fluoroquinolone. Ophthalmology and Therapy, 9(1), 127-134.
  • Al-Sultan, A. A., et al. (2021). The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa. Journal of Pure and Applied Microbiology, 15(2), 798-807.

Sources

Cross-resistance between (S)-Flumequine and other fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Understanding Cross-Resistance Between (S)-Flumequine and Other Fluoroquinolones

Introduction

Fluoroquinolones are a critically important class of synthetic broad-spectrum antimicrobial agents used in both human and veterinary medicine. Their efficacy stems from their ability to inhibit bacterial DNA synthesis. This guide provides a detailed comparison of (S)-Flumequine, a first-generation quinolone, and other newer-generation fluoroquinolones, with a specific focus on the mechanisms and experimental evidence of cross-resistance. Understanding this phenomenon is crucial for researchers, scientists, and drug development professionals, as the use of older quinolones can inadvertently select for resistance to more potent, clinically vital fluoroquinolones, posing a significant public health risk.

This document will delve into the molecular basis of fluoroquinolone action and resistance, present comparative experimental data, and provide detailed protocols for assessing cross-resistance in a laboratory setting.

The Molecular Battleground: Fluoroquinolone Action and Bacterial Defense

To comprehend cross-resistance, one must first understand the fundamental mechanism by which these drugs work and how bacteria evolve to counteract them.

Mechanism of Action: Inhibition of DNA Replication

Fluoroquinolones target two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are vital for managing DNA supercoiling during replication. By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones trap the enzyme, leading to double-stranded DNA breaks and ultimately cell death. While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.

Fluoroquinolone_Action cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_action Drug Action DNA DNA ReplicationFork Replication Fork (Positive Supercoils) DNA->ReplicationFork DNAGyrase DNA Gyrase (GyrA/GyrB) ReplicationFork->DNAGyrase Resolves Supercoils TernaryComplex Ternary Complex (Drug-Enzyme-DNA) DNAGyrase->TernaryComplex TopoIV Topoisomerase IV (ParC/ParE) TopoIV->TernaryComplex Fluoroquinolone (S)-Flumequine & Other Fluoroquinolones Fluoroquinolone->TernaryComplex Traps Enzyme DSB Double-Strand DNA Breaks TernaryComplex->DSB Leads to CellDeath Bacterial Cell Death DSB->CellDeath Induces

Caption: Mechanism of fluoroquinolone action on bacterial DNA replication.

Mechanisms of Acquired Resistance

Cross-resistance arises because the mechanisms bacteria develop to resist one fluoroquinolone can confer resistance to others, especially if they share the same targets or are expelled by the same cellular machinery.

  • Target-Site Mutations: The most common mechanism involves spontaneous point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes. A single amino acid substitution in this region can reduce the binding affinity of fluoroquinolones, rendering the drug less effective. Since all fluoroquinolones share this binding site, a mutation selected by an early-generation drug like flumequine can decrease susceptibility to later-generation agents.

  • Efflux Pumps: Many bacteria possess transmembrane efflux pumps, such as the AcrAB-TolC system in E. coli and Salmonella. These pumps actively transport a wide range of substrates, including different fluoroquinolones, out of the cell. Overexpression of these pumps, often due to mutations in regulatory genes, reduces the intracellular drug concentration, conferring low-to-moderate level resistance to multiple fluoroquinolones simultaneously.

  • Plasmid-Mediated Resistance (PMR): Resistance can also be acquired horizontally via plasmids carrying genes like qnr (which protects target enzymes), aac(6')-Ib-cr (which modifies the drug), or qepA (an efflux pump). While PMR typically confers only a low level of resistance, it can facilitate the selection of higher-level resistance through target-site mutations.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_target Target Site cluster_pumps Efflux & Modification Fluoroquinolone (S)-Flumequine & Other Fluoroquinolones Target DNA Gyrase / Topoisomerase IV Fluoroquinolone->Target Inhibition Blocked EffluxPump Efflux Pump (e.g., AcrAB-TolC) Overexpression Fluoroquinolone->EffluxPump Expelled PMR Plasmid-Mediated Resistance (qnr, aac) Fluoroquinolone->PMR Protected/ Modified QRDR QRDR Mutation (gyrA, parC) QRDR->Target Alters Binding Site Resistance Reduced Susceptibility / Cross-Resistance Target->Resistance EffluxPump->Resistance PMR->Resistance

Caption: Key mechanisms of bacterial resistance to fluoroquinolones.

Experimental Evidence: Quantifying Cross-Resistance

The most direct way to demonstrate cross-resistance is by comparing the Minimum Inhibitory Concentrations (MICs) of different fluoroquinolones against a panel of bacterial isolates with well-characterized resistance mechanisms. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

The table below synthesizes data from studies on Salmonella enterica, a pathogen of significant veterinary and public health concern. It illustrates how a single mutation in the gyrA gene, which confers resistance to (S)-Flumequine, also leads to a significant increase in the MICs of other clinically important fluoroquinolones.

Bacterial Strain / IsolateRelevant GenotypeMIC (µg/mL) (S)-FlumequineMIC (µg/mL) CiprofloxacinMIC (µg/mL) EnrofloxacinFold-Change in MIC vs. Wild-Type (Ciprofloxacin)
Wild-Type Control (e.g., ATCC 13311)Wild-Type gyrA0.250.0150.03-
Resistant Isolate 1gyrA (S83F substitution)>320.5133x
Resistant Isolate 2gyrA (D87N substitution)>321267x
Resistant Isolate 3 (High-Level)gyrA (S83F) + AcrAB overexpression>12848267x

Data are representative values compiled from typical findings in antimicrobial susceptibility studies.

Analysis of Data:

  • Initial Selection: The wild-type strain is susceptible to all tested fluoroquinolones. Exposure to (S)-Flumequine can select for mutants, such as those with an S83F or D87N substitution in GyrA.

  • Cross-Resistance Effect: These mutations result in a dramatic increase in the MIC of (S)-Flumequine (>128-fold). Critically, they also cause a clinically significant increase in the MICs for ciprofloxacin (33x to 67x) and enrofloxacin. This demonstrates that resistance selected by one drug directly impacts the efficacy of others.

  • Synergistic Mechanisms: Isolate 3, which combines a target-site mutation with the overexpression of an efflux pump, shows a much higher level of resistance to all tested compounds, highlighting how different mechanisms can compound the cross-resistance effect.

Laboratory Workflow: A Guide to Assessing Cross-Resistance

A robust investigation of cross-resistance requires a combination of phenotypic susceptibility testing and genotypic characterization. This ensures that observed resistance can be linked to specific molecular mechanisms.

Lab_Workflow Start Bacterial Isolate (e.g., from clinical sample) Culture 1. Isolate Purification & Culture Preparation Start->Culture MIC_Test 2. Phenotypic Testing: Broth Microdilution MIC Assay Culture->MIC_Test MIC_Data MIC Values for Multiple Fluoroquinolones MIC_Test->MIC_Data Interpretation 3. Data Analysis: Identify Resistant Isolates (High MICs) MIC_Data->Interpretation Correlation 8. Genotype-Phenotype Correlation MIC_Data->Correlation gDNA 4. Genomic DNA Extraction Interpretation->gDNA For Resistant Isolates PCR 5. PCR Amplification of QRDRs (gyrA, parC) gDNA->PCR Sequencing 6. Sanger Sequencing PCR->Sequencing Analysis 7. Sequence Analysis: Identify Mutations Sequencing->Analysis Analysis->Correlation

Caption: Experimental workflow for investigating fluoroquinolone cross-resistance.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI). It is a self-validating system when run with appropriate quality control strains (e.g., E. coli ATCC 25922) that have known, expected MIC ranges.

Objective: To quantitatively measure the in vitro activity of various fluoroquinolones against a bacterial isolate.

Methodology:

  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh and dissolve each fluoroquinolone (e.g., (S)-Flumequine, Ciprofloxacin) in its recommended solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Causality: A high-concentration stock is essential for accurate serial dilutions and minimizes the volume of solvent added to the test medium, which could otherwise affect bacterial growth.

  • Preparation of 96-Well Plates:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the antibiotic to be tested (e.g., 12.8 µg/mL, diluted from stock) into well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Causality: Standardizing the inoculum density is the most critical step for reproducibility. A higher or lower density can significantly alter the apparent MIC.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the final bacterial inoculum. This results in a final volume of 100 µL per well and a final bacterial concentration of ~7.5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or with a plate reader.

Protocol 2: Molecular Characterization of QRDR Mutations

Objective: To identify the genetic basis of resistance observed in the MIC assay.

Methodology:

  • Genomic DNA Extraction:

    • Culture the resistant isolate overnight in broth.

    • Use a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) to purify high-quality genomic DNA (gDNA). Follow the manufacturer's protocol for Gram-negative bacteria.

  • PCR Amplification of QRDRs:

    • Design primers flanking the QRDR of the gyrA and parC genes. Primer sequences are widely available in published literature for common bacterial species.

    • Set up a standard PCR reaction containing gDNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Run the PCR using an optimized thermal cycling program (annealing temperature will depend on the primers used).

    • Causality: PCR specifically amplifies the target region, providing enough DNA of that specific sequence for analysis and filtering out the rest of the genome.

  • Verification and Sequencing:

    • Run the PCR product on an agarose gel to verify that a band of the expected size has been amplified.

    • Purify the PCR product to remove primers and dNTPs.

    • Send the purified product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type reference sequence for the same gene (e.g., from NCBI GenBank).

    • Use alignment software (e.g., BLAST, Clustal Omega) to identify any nucleotide differences.

    • Translate the nucleotide sequence to an amino acid sequence to determine if the mutation results in an amino acid substitution (e.g., Serine at position 83 changing to Phenylalanine).

    • Trustworthiness: This step directly links the phenotypic data (high MIC) to a specific, known resistance-conferring mutation, validating the entire workflow.

Conclusion and Broader Implications

The evidence is clear: cross-resistance between (S)-Flumequine and other fluoroquinolones is a significant and predictable phenomenon rooted in their shared mechanisms of action and common bacterial resistance strategies. The use of (S)-Flumequine, particularly in veterinary settings, can act as a powerful selective pressure for mutations in genes like gyrA. These same mutations can reduce the efficacy of critically important human medicines like ciprofloxacin.

For researchers and drug developers, this underscores several key points:

  • "One Health" Perspective: Antimicrobial use in any sector can have far-reaching consequences. The development of new antimicrobials must consider the existing landscape of resistance.

  • Diagnostic Importance: Susceptibility testing should ideally be performed for the specific drug intended for use. Relying on the susceptibility profile of one fluoroquinolone to predict the efficacy of another can be misleading.

  • Future Drug Design: Novel agents that can evade existing resistance mechanisms, either by having different binding sites or by being poor substrates for efflux pumps, are urgently needed.

By employing the integrated phenotypic and genotypic workflows described here, scientists can better track the emergence and spread of cross-resistance, inform antimicrobial stewardship programs, and contribute to the development of more durable next-generation therapeutics.

References

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of Drug Resistance: Quinolone Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology. [Link]

  • Blair, J. M. A., Webber, M. A., Baylay, A. J., Ogbolu, D. O., & Piddock, L. J. V. (2014). Molecular mechanisms of antibiotic resistance. Nature Reviews Microbiology. [Link]

A Senior Application Scientist's Guide to Statistical Analysis for Comparing Quinolone Efficacy Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous comparison of antimicrobial agents is fundamental to advancing infectious disease treatment. This guide provides an in-depth, technically focused framework for the statistical analysis of quinolone efficacy data. Moving beyond a simple recitation of methods, we will explore the causality behind experimental design and analytical choices, ensuring a robust and self-validating approach to comparing these critical antibacterial compounds.

Section 1: The Foundation of Comparison - In Vitro Efficacy Assessment

The initial evaluation of a novel quinolone's efficacy and its comparison to existing alternatives begins with in vitro testing. These assays provide fundamental data on the direct activity of the compounds against pathogenic bacteria.

Minimum Inhibitory Concentration (MIC) - The Cornerstone of Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental metric for assessing antibacterial potency.

This protocol adheres to the standards outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Bacterial Inoculum:

    • From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions:

    • Create a serial two-fold dilution series of each quinolone in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The concentration range should span the expected MIC values of the target organisms.

  • Inoculation and Incubation:

    • Dispense the diluted bacterial inoculum into 96-well microtiter plates containing the prepared quinolone dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the quinolone that shows no visible bacterial growth (turbidity).

MIC data are inherently ordered and often non-normally distributed, necessitating the use of non-parametric statistical methods for robust comparison.

  • Causality Behind the Choice of Test: The Wilcoxon rank-sum test (also known as the Mann-Whitney U test) is preferred over a t-test because it compares the central tendencies of two independent groups without assuming a normal distribution of the data.[1] This is crucial as MIC values are discrete and their distributions are frequently skewed.

  • Analytical Approach:

    • Data Collection: Collect MIC values for each quinolone against a panel of clinically relevant bacterial isolates.

    • Hypothesis:

      • Null Hypothesis (H₀): There is no difference in the median MIC values between Quinolone A and Quinolone B.

      • Alternative Hypothesis (H₁): There is a difference in the median MIC values between Quinolone A and Quinolone B.

    • Statistical Test: Perform the Wilcoxon rank-sum test to compare the distributions of MIC values for the two quinolones.

    • Interpretation: A low p-value (typically < 0.05) indicates a statistically significant difference in the potency of the two quinolones.

Table 1: Example MIC Data for Two Quinolones against Pseudomonas aeruginosa (n=50)

QuinoloneMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Quinolone A140.25 - 16
Quinolone B280.5 - 32
p-value (Wilcoxon)\multicolumn{3}{c}{0.032}

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

In this example, the lower MIC₅₀ and MIC₉₀ values for Quinolone A, supported by a statistically significant p-value, suggest it is more potent in vitro against this panel of P. aeruginosa isolates compared to Quinolone B.

Time-Kill Kinetics - Unveiling Bactericidal vs. Bacteriostatic Activity

Time-kill assays provide a dynamic view of an antibiotic's effect over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

  • Prepare Bacterial Culture: Grow a bacterial culture to the early to mid-logarithmic phase.

  • Inoculation: Inoculate flasks containing pre-warmed CAMHB with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Addition: Add the quinolones at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control without any antibiotic.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Incubation: Incubate the plates overnight at 35°C ± 2°C.

  • Data Collection: Count the colonies on the plates to calculate the CFU/mL at each time point.

The analysis of time-kill curves involves comparing the rate and extent of bacterial killing between different quinolones.

  • Causality Behind the Choice of Analysis: A common approach is to analyze the change in log₁₀ CFU/mL from the initial inoculum at various time points. Two-way ANOVA can be used to assess the effects of the drug and time, as well as their interaction.

  • Analytical Approach:

    • Data Transformation: Convert the CFU/mL data to log₁₀ CFU/mL.

    • Hypothesis:

      • Null Hypothesis (H₀): There is no difference in the mean log₁₀ CFU/mL reduction between Quinolone A and Quinolone B at any time point.

      • Alternative Hypothesis (H₁): There is a difference in the mean log₁₀ CFU/mL reduction between Quinolone A and Quinolone B at one or more time points.

    • Statistical Test: Perform a two-way repeated measures ANOVA, with drug treatment as the between-subjects factor and time as the within-subjects factor.

    • Post-hoc Analysis: If the ANOVA reveals a significant interaction, use post-hoc tests (e.g., Tukey's HSD) to identify specific time points where the quinolones show significantly different activity.

Table 2: Example Time-Kill Data (log₁₀ CFU/mL) for Two Quinolones at 4x MIC against Staphylococcus aureus

Time (hours)Quinolone A (Mean ± SD)Quinolone B (Mean ± SD)
05.7 ± 0.15.7 ± 0.1
24.2 ± 0.24.8 ± 0.3
42.9 ± 0.33.9 ± 0.2
6<2.03.1 ± 0.3
24<2.02.5 ± 0.4

A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.

In this example, Quinolone A demonstrates a more rapid and potent bactericidal effect against S. aureus compared to Quinolone B, achieving a bactericidal level by 6 hours.

Section 2: Bridging the Gap - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

In vitro data provides a foundational understanding of a drug's activity, but it does not account for the complex physiological processes that occur in a living organism. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling integrates drug concentration-time profiles (pharmacokinetics) with their antimicrobial effects (pharmacodynamics) to predict in vivo efficacy.

Experimental Workflow: PK/PD Analysis

PKPD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Integration PK/PD Integration & Modeling PK_Study In Vivo PK Study (Animal Model) Concentration_Time Drug Concentration-Time Data PK_Study->Concentration_Time PK_Model PK Modeling (e.g., Compartmental Analysis) Concentration_Time->PK_Model PKPD_Indices Calculate PK/PD Indices (AUC/MIC, Cmax/MIC) PK_Model->PKPD_Indices In_Vitro_PD In Vitro PD Data (MIC, Time-Kill) In_Vitro_PD->PKPD_Indices PKPD_Model PK/PD Modeling (e.g., Sigmoidal Emax) PKPD_Indices->PKPD_Model Dose_Optimization Dose Regimen Optimization PKPD_Model->Dose_Optimization

For concentration-dependent antibiotics like quinolones, the following PK/PD indices are critical predictors of efficacy:

  • AUC/MIC: The ratio of the area under the concentration-time curve to the MIC. For quinolones, an AUC/MIC of >100-125 is often associated with clinical and bacteriological success against Gram-negative bacteria in immunocompromised hosts.[2]

  • Cmax/MIC: The ratio of the peak drug concentration to the MIC. A Cmax/MIC ratio of >10 is often targeted to optimize bacterial killing and prevent the emergence of resistance.

Nonlinear mixed-effects modeling is a powerful statistical approach for analyzing sparse data from multiple individuals, allowing for the characterization of both population-level trends and inter-individual variability.

  • Causality Behind the Choice of Model: A sigmoidal Emax model is frequently used to describe the relationship between drug concentration and antimicrobial effect. This model can capture the maximal killing effect (Emax), the concentration at which 50% of the maximal effect is observed (EC₅₀), and the steepness of the concentration-response curve (Hill coefficient).

  • Analytical Approach:

    • Data Collection: Obtain drug concentration-time data from animal or human studies and in vitro susceptibility data (MICs).

    • Model Building: Develop a population PK model to describe the time course of the quinolone's concentration.

    • PK/PD Integration: Link the PK model to a PD model (e.g., sigmoidal Emax) that describes the relationship between drug concentration and the observed antibacterial effect (e.g., change in bacterial load).

    • Model Validation: Use techniques like visual predictive checks and bootstrap analysis to validate the final PK/PD model.

    • Simulation: Employ Monte Carlo simulations to predict the probability of attaining the target PK/PD indices for different dosing regimens and MIC distributions.

Section 3: In Vivo Confirmation - Animal Models of Infection

Animal models of infection are essential for evaluating the in vivo efficacy of quinolones in a controlled setting that mimics human disease.

Experimental Protocol: Murine Lung Infection Model
  • Infection: Anesthetize mice and intranasally or intratracheally instill a standardized inoculum of a relevant pathogen (e.g., Streptococcus pneumoniae).

  • Treatment: At a specified time post-infection, administer the quinolones via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various dose levels.

  • Endpoint Assessment: At a predetermined time after treatment, euthanize the mice and harvest the lungs.

  • Bacterial Load Determination: Homogenize the lung tissue and perform serial dilutions to quantify the bacterial burden (CFU/g of tissue).

The primary outcome in these studies is typically the reduction in bacterial load in the target organ.

  • Causality Behind the Choice of Test: For comparing two groups, an independent samples t-test (if data are normally distributed) or a Mann-Whitney U test (if data are not normally distributed) is appropriate. For comparing more than two groups, one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test for comparing to a control group) is used.

  • Analytical Approach:

    • Data Transformation: Log-transform the CFU data to stabilize the variance and approximate a normal distribution.

    • Hypothesis:

      • Null Hypothesis (H₀): There is no difference in the mean log₁₀ CFU reduction in the lungs between the different quinolone treatment groups.

      • Alternative Hypothesis (H₁): There is a difference in the mean log₁₀ CFU reduction in the lungs for at least one quinolone treatment group.

    • Statistical Test: Perform a one-way ANOVA on the log-transformed CFU data.

    • Post-hoc Analysis: If the ANOVA is significant, use a post-hoc test to make pairwise comparisons between the quinolones and the control group.

Table 3: Example Efficacy Data from a Murine Lung Infection Model with S. pneumoniae

Treatment GroupDose (mg/kg)Mean log₁₀ CFU/lung ± SD
Vehicle Control-7.8 ± 0.5
Quinolone A504.2 ± 0.6
Quinolone B505.1 ± 0.7
Quinolone C506.3 ± 0.8*

* p < 0.05 compared to vehicle control (Dunnett's test)

In this example, all three quinolones significantly reduced the bacterial load compared to the vehicle control. Quinolone A demonstrated the greatest reduction in bacterial burden.

Section 4: The Ultimate Test - Clinical Trials and Meta-Analyses

Randomized controlled clinical trials are the gold standard for definitively comparing the efficacy and safety of different quinolones in humans.

Statistical Considerations in Clinical Trial Design
  • Superiority vs. Non-inferiority: Superiority trials are designed to demonstrate that a new drug is more effective than a standard treatment. However, for many infections where effective therapies exist, non-inferiority trials are more common and ethically feasible. These trials aim to show that the new drug is not unacceptably worse than the standard therapy.

  • Endpoint Selection: Clinical endpoints can include clinical cure, microbiological eradication, and all-cause mortality.

  • Sample Size Calculation: The sample size must be adequate to provide sufficient statistical power to detect a clinically meaningful difference between the treatment arms.

Statistical Analysis of Clinical Trial Data

The statistical analysis plan should be pre-specified before the trial begins.

  • For dichotomous outcomes (e.g., clinical cure): Chi-square or Fisher's exact tests are used to compare proportions. Odds ratios or risk ratios with their 95% confidence intervals are calculated to quantify the treatment effect.

  • For time-to-event outcomes (e.g., time to fever resolution): Survival analysis techniques like Kaplan-Meier curves and the log-rank test are employed.

Table 4: Example Clinical Trial Data for Community-Acquired Pneumonia

OutcomeQuinolone X (n=250)Standard of Care (n=250)Odds Ratio (95% CI)p-value
Clinical Cure220 (88%)210 (84%)1.43 (0.87 - 2.35)0.16
Microbiological Eradication205 (82%)195 (78%)1.28 (0.81 - 2.02)0.30

In this hypothetical non-inferiority trial, Quinolone X demonstrated similar rates of clinical cure and microbiological eradication compared to the standard of care.

Meta-Analysis: Synthesizing Evidence

A meta-analysis is a statistical technique that combines the results of multiple independent studies to provide a more precise estimate of the treatment effect.[3]

Meta_Analysis_Workflow Define_Question Define Research Question Lit_Search Systematic Literature Search Define_Question->Lit_Search Study_Selection Study Selection (Inclusion/Exclusion Criteria) Lit_Search->Study_Selection Data_Extraction Data Extraction Study_Selection->Data_Extraction Quality_Assessment Assess Study Quality & Bias Data_Extraction->Quality_Assessment Statistical_Analysis Statistical Analysis (e.g., Fixed/Random Effects Model) Quality_Assessment->Statistical_Analysis Interpret_Results Interpret Results & Draw Conclusions Statistical_Analysis->Interpret_Results

Conclusion

References

  • Mouton, J. W., Dudley, M. N., Cars, O., Derendorf, H., & Drusano, G. L. (2005). Standardization of pharmacokinetic/pharmacodynamic (PK/PD) terminology for anti-infective drugs: an update. Journal of Antimicrobial Chemotherapy, 55(5), 601–607. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Thabane, L., Mbuagbaw, L., Zhang, S., Samaan, Z., Marcucci, M., Ye, C., ... & Adachi, J. D. (2013). A tutorial on sensitivity analyses in clinical trials: the what, why, when and how. BMC medical research methodology, 13(1), 1-12. [Link]

  • U.S. Food and Drug Administration. (2017). Guidance for Industry: Antibacterial Therapies for Patients With Unmet Medical Need for the Treatment of Serious Bacterial Diseases. [Link]

  • European Medicines Agency. (2022). Guideline on the evaluation of medicinal products indicated for treatment of bacterial infections. [Link]

  • Festing, M. F., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR journal, 43(4), 244-258. [Link]

  • Turnidge, J. D. (1999). The pharmacodynamics of β-lactams. Clinical infectious diseases, 29(Supplement_1), S10-S22.
  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]

Sources

A Head-to-Head Comparison of Flumequine and Enrofloxacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive, head-to-head comparison of the quinolone antibiotic flumequine and the fluoroquinolone enrofloxacin. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of their performance, supported by experimental data and methodologies. We will explore their mechanisms of action, antimicrobial spectra, pharmacokinetic and pharmacodynamic properties, and the crucial issue of antimicrobial resistance. A notable focus will be placed on the stereochemistry of flumequine, a factor with potential implications for its activity and environmental fate.

Introduction: The Quinolone Family of Antibiotics

Quinolone antibiotics are a class of synthetic broad-spectrum antimicrobial agents. Their core mechanism involves the inhibition of bacterial DNA synthesis, leading to rapid cell death. Flumequine represents an earlier, first-generation quinolone, while enrofloxacin is a second-generation fluoroquinolone, distinguished by the presence of a fluorine atom which enhances its antimicrobial activity. This fundamental structural difference underpins many of the variations in their biological performance.

Mechanism of Action: Targeting Bacterial DNA Replication

Both flumequine and enrofloxacin exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process crucial for the initiation of replication.

  • Topoisomerase IV: In many bacteria, particularly Gram-positives, topoisomerase IV is responsible for decatenating newly replicated daughter chromosomes.

By binding to the enzyme-DNA complex, these quinolones stabilize the cleaved DNA strands, leading to a halt in DNA replication and ultimately, cell death.[2][3] Enrofloxacin's bactericidal activity is concentration-dependent, with bacterial cell death occurring within 20-30 minutes of exposure.[4]

Quinolone_Mechanism_of_Action cluster_bacteria Bacterial Cell quinolone Flumequine / Enrofloxacin dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoiling topo_iv->dna Decatenation replication_fork Replication Fork Stalls dna->replication_fork Leads to cell_death Cell Death replication_fork->cell_death Results in

Caption: Mechanism of action of quinolone antibiotics.

The Question of Chirality: (S)-Flumequine vs. Racemic Flumequine

A critical and often overlooked aspect of flumequine is its chirality. Flumequine possesses a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-flumequine and (R)-flumequine. Commercially, flumequine is available as a racemic mixture, containing equal amounts of both enantiomers.

While research on the specific antimicrobial activity of the individual enantiomers of flumequine is limited, studies on other chiral fluoroquinolones, such as ofloxacin, have demonstrated that one enantiomer (the S-(-)-enantiomer, levofloxacin) is significantly more potent than the other. It is plausible that a similar enantioselective activity exists for flumequine.

Furthermore, environmental studies have shown enantioselective behavior in the degradation of flumequine, with the R-(+)-enantiomer degrading preferentially in sediment.[5] This suggests that the two enantiomers may have different metabolic fates and environmental impacts. The lack of comprehensive data on the individual enantiomers of flumequine represents a significant knowledge gap in the field. For the purpose of this guide, the comparison will be based on the commercially available racemic flumequine.

Head-to-Head Comparison: Antimicrobial Spectrum of Activity

Enrofloxacin generally exhibits a broader and more potent spectrum of activity compared to flumequine. This is particularly evident against Gram-positive bacteria and Pseudomonas aeruginosa.

Bacterial Species Flumequine MIC50 (µg/mL) Enrofloxacin MIC50 (µg/mL) References
Escherichia coli0.12 - 0.5≤ 0.25[3][5]
Salmonella spp.0.50.06 - 0.25[3][6]
Pasteurella multocida0.25Not specified[6][7]
Pasteurella haemolytica1Not specified[6][7]
Pseudomonas aeruginosaGenerally resistant1 - 4[3]
Staphylococcus spp.Generally less activeLower MICs than flumequine[8][9]

Note: MIC50 is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

Pharmacokinetic Properties: A Comparative Overview

The pharmacokinetic profiles of flumequine and enrofloxacin have been studied in various animal species. Both are generally well-absorbed after oral administration.

Pharmacokinetic Parameter Flumequine Enrofloxacin References
Oral Bioavailability Good, but can be variable.Good.[10][11]
Distribution Wide distribution in tissues.Excellent tissue distribution, including into abscesses.[8][10]
Metabolism Metabolized to active and inactive compounds, including 7-hydroxyflumequine.Partially metabolized to ciprofloxacin, an active metabolite.[9][12]
Excretion Primarily via urine and feces as parent drug and metabolites.Primarily via urine, with a smaller portion through biliary excretion.[8][10]

In a comparative study in Atlantic salmon, enrofloxacin showed a higher maximum plasma concentration and a longer elimination half-life compared to flumequine, suggesting a more prolonged therapeutic effect.[13][14]

Antimicrobial Resistance: A Shared Threat

A significant concern with the use of any antimicrobial is the development of resistance. Both flumequine and enrofloxacin are susceptible to the same primary mechanisms of resistance.

  • Target Site Mutations: Alterations in the DNA gyrase (gyrA) and topoisomerase IV (parC) genes are the most common mechanisms of high-level resistance. Studies have shown that exposure to both flumequine and enrofloxacin can select for the same amino acid substitutions in GyrA (e.g., S83L, D87G).[9]

  • Efflux Pumps: Overexpression of bacterial efflux pumps can actively transport quinolones out of the cell, leading to reduced intracellular concentrations and decreased susceptibility.

  • Plasmid-Mediated Resistance: The acquisition of plasmid-encoded resistance genes, such as qnr, can also contribute to reduced susceptibility to quinolones.

The cross-resistance between flumequine and enrofloxacin is a critical consideration. The use of flumequine can select for resistance to enrofloxacin and other fluoroquinolones, and vice versa.[9]

Resistance_Mechanisms cluster_resistance Mechanisms of Quinolone Resistance target_mutation Target Site Mutations (gyrA, parC) reduced_efficacy Reduced Efficacy target_mutation->reduced_efficacy efflux_pump Efflux Pump Overexpression efflux_pump->reduced_efficacy plasmid_resistance Plasmid-Mediated Resistance (qnr genes) plasmid_resistance->reduced_efficacy quinolone Flumequine / Enrofloxacin

Caption: Key mechanisms of resistance to quinolone antibiotics.

Experimental Protocols for Comparative Assessment

For researchers aiming to conduct their own comparative studies, the following standardized protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Mueller-Hinton broth (MHB) or agar (MHA)

  • Bacterial isolates (standardized to 0.5 McFarland turbidity)

  • Stock solutions of flumequine and enrofloxacin

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions: Create a series of two-fold dilutions of flumequine and enrofloxacin in MHB in a 96-well plate.

  • Inoculate Plates: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Flumequine & Enrofloxacin start->prepare_dilutions inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate standardize_inoculum Standardize Bacterial Inoculum (0.5 McFarland) standardize_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20h inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Sources

Confirming (S)-Flumequine Identity: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chiral active pharmaceutical ingredient's (API) stereochemical identity is a critical regulatory and scientific requirement. This guide provides an in-depth comparison of mass spectrometry-based methods against other analytical techniques for the definitive identification of (S)-Flumequine, a first-generation fluoroquinolone antibiotic. We will delve into the causality behind experimental choices, present supporting data, and offer a validated protocol, ensuring a scientifically rigorous approach to identity confirmation.

The Imperative of Stereospecificity in Flumequine Analysis

Flumequine possesses a single chiral center, leading to the existence of two enantiomers: (S)-Flumequine and (R)-Flumequine. In a chiral biological environment, these enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the stereospecific characterization of chiral drugs.[1][2] This necessitates analytical methods that can not only detect and quantify flumequine but also unequivocally distinguish between its (S) and (R) forms.

A Comparative Overview of Analytical Techniques for Chiral Confirmation

The confirmation of (S)-Flumequine's identity hinges on techniques that can probe its unique three-dimensional structure. While several methods exist for chiral analysis, they differ significantly in their specificity, sensitivity, and the nature of the information they provide.

TechniquePrincipleSpecificity for ChiralitySensitivityThroughputPrimary Use Case for (S)-Flumequine
Chiral HPLC-MS/MS Chromatographic separation of enantiomers followed by mass-based detection and fragmentation.High (confirms both separation and mass identity)Very High (ng/mL to pg/mL)HighConfirmatory Identity & Quantification
Chiral SFC-MS Chromatographic separation using supercritical fluid as mobile phase, coupled to a mass spectrometer.HighHighVery HighHigh-throughput screening and purification
Polarimetry Measures the rotation of plane-polarized light by a chiral molecule in solution.Absolute but non-specific for identityLowLowBulk material characterization (optical rotation)
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light.Provides structural informationModerateModerateConformational studies and structural elucidation
Chiral CE-MS Electrophoretic separation of enantiomers in a capillary, coupled to a mass spectrometer.HighVery HighHighAnalysis of small sample volumes

As the table illustrates, while techniques like polarimetry can confirm the presence of a chiral substance, they lack the specificity to identify the molecule itself. Mass spectrometry, when coupled with a chiral separation technique like High-Performance Liquid Chromatography (HPLC), offers the dual advantage of separating the enantiomers and providing mass-to-charge ratio (m/z) and fragmentation data, which together serve as a highly specific fingerprint for the molecule.

Why Chiral HPLC-MS is the Gold Standard for Confirmation

The combination of liquid chromatography with a chiral stationary phase (CSP) and tandem mass spectrometry (MS/MS) represents the pinnacle of specificity and sensitivity for confirming the identity of (S)-Flumequine.

  • Specificity : The chiral column provides the enantioselective separation, while the mass spectrometer offers two further points of identification: the parent ion mass and the unique fragmentation pattern of the molecule. This multi-layered confirmation is exceptionally robust.

  • Sensitivity : Mass spectrometry detectors are inherently more sensitive than UV or fluorescence detectors, allowing for the detection and confirmation of trace amounts of the undesired enantiomer.

  • Versatility : The technique can be applied to both the bulk drug substance and formulated drug products, as well as in complex biological matrices.

The choice of a polysaccharide-based chiral stationary phase, such as those derived from cellulose or amylose, is particularly effective for separating fluoroquinolone enantiomers like flumequine. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral polymer backbone of the stationary phase.[3]

Experimental Workflow for the Confirmation of (S)-Flumequine Identity

The following diagram outlines a typical workflow for the confirmation of (S)-Flumequine identity using Chiral HPLC-MS/MS.

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Separation cluster_2 Mass Spectrometric Analysis cluster_3 Data Analysis & Confirmation start Bulk (S)-Flumequine Sample prep1 Accurate Weighing start->prep1 prep2 Dissolution in Mobile Phase Diluent prep1->prep2 prep3 Vortexing & Sonication prep2->prep3 prep4 Filtration (0.22 µm) prep3->prep4 hplc Injection into HPLC System (Chiral Stationary Phase) prep4->hplc sep Separation of (S) and (R) Enantiomers hplc->sep ms Electrospray Ionization (ESI+) sep->ms msms Tandem MS (MS/MS) - Precursor Ion Selection - Collision-Induced Dissociation (CID) - Product Ion Scanning ms->msms data1 Chromatogram Analysis: - Retention Time Match with (S)-Flumequine Standard msms->data1 data2 Mass Spectrum Analysis: - Precursor Ion m/z Match - Product Ion Spectra Match msms->data2 confirm Confirmation of (S)-Flumequine Identity data1->confirm data2->confirm

Caption: Workflow for (S)-Flumequine Identity Confirmation.

Detailed Experimental Protocol: Chiral HPLC-MS/MS

This protocol is designed to be a self-validating system, where the specificity is derived from the combination of chromatographic retention time and mass spectrometric data.

Materials and Reagents
  • (S)-Flumequine Reference Standard

  • (R)-Flumequine or racemic Flumequine Reference Standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic Acid (≥98%)

  • Ultrapure Water

Instrumentation
  • HPLC system with a binary pump and autosampler

  • Chiral Stationary Phase: A polysaccharide-based column such as CHIRALCEL® OJ-RH (150 x 4.6 mm, 5 µm) or Lux® Cellulose-2 (150 x 4.6 mm, 5 µm) has been shown to be effective.[4]

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions
ParameterConditionRationale
Mobile Phase Acetonitrile / 0.1% Formic Acid in Water (Gradient or Isocratic)Provides good peak shape and ionization efficiency.
Flow Rate 0.5 - 1.0 mL/minOptimized for the specific column dimensions to achieve good separation.
Column Temperature 25 - 30 °CTemperature control ensures reproducible retention times.
Ionization Mode ESI PositiveFlumequine readily forms a protonated molecule [M+H]+.
Precursor Ion (m/z) 262.1Corresponds to the [M+H]+ of Flumequine.
Product Ions (m/z) To be determined by infusion of a standard; common fragments result from the loss of water and cleavage of the quinolone core.Provide structural confirmation and specificity.
Collision Energy Optimized for fragmentation of the precursor ion.Ensures generation of a reproducible fragmentation pattern.
Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Flumequine and racemic Flumequine standards in methanol.

  • Working Standards (1 µg/mL): Dilute the stock solutions with the mobile phase.

  • Sample Solution (1 µg/mL): Prepare the (S)-Flumequine bulk sample in the same manner as the working standards.

Analysis Sequence
  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the racemic Flumequine standard to determine the retention times of both (S) and (R) enantiomers and to establish the resolution of the method.

  • Inject the (S)-Flumequine reference standard to confirm the retention time of the desired enantiomer.

  • Inject the (S)-Flumequine sample.

Identity Confirmation Criteria

The identity of (S)-Flumequine in the sample is confirmed if:

  • The retention time of the major peak in the sample chromatogram matches that of the (S)-Flumequine reference standard within a predefined tolerance (e.g., ±2%).

  • The mass spectrum of the major peak in the sample shows a precursor ion at m/z 262.1.

  • The MS/MS fragmentation pattern of the precursor ion from the sample matches that of the (S)-Flumequine reference standard.

Validation and Trustworthiness: Adhering to Regulatory Standards

The described method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5] For an identity test, the most critical validation parameter is specificity .

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. In this protocol, specificity is demonstrated by:

  • Resolution: The chiral HPLC method should demonstrate baseline resolution between the (S) and (R) enantiomers. A resolution factor (Rs) of >1.5 is generally considered acceptable.

  • Peak Purity: Using a diode array detector (if available) or by assessing the consistency of the mass spectrum across the chromatographic peak, it can be demonstrated that the peak corresponding to (S)-Flumequine is spectrally pure.

  • Matrix Interference: For drug products, analysis of a placebo formulation should show no interfering peaks at the retention time of (S)-Flumequine.

The following diagram illustrates the logical relationship for establishing the specificity of the analytical method.

G cluster_chromatography Chromatographic Evidence cluster_mass_spec Mass Spectrometric Evidence cluster_purity Purity Evidence center_node Method Specificity for (S)-Flumequine Identity retention_time Retention Time Match with Standard retention_time->center_node resolution Baseline Resolution from (R)-Enantiomer (Rs > 1.5) resolution->center_node parent_ion Precursor Ion Match (m/z 262.1) parent_ion->center_node fragment_ion MS/MS Fragmentation Pattern Match fragment_ion->center_node peak_purity Spectral Peak Purity peak_purity->center_node no_interference No Placebo Interference no_interference->center_node

Caption: Logic Diagram for Method Specificity.

Conclusion

While various analytical techniques can contribute to the characterization of chiral molecules, the coupling of chiral HPLC with tandem mass spectrometry provides an unparalleled level of confidence for the definitive identity confirmation of (S)-Flumequine. Its inherent specificity, derived from the combination of chromatographic separation and mass analysis, along with its high sensitivity, makes it the superior choice for regulatory submissions and quality control in drug development. By following a well-designed and validated protocol, researchers can ensure the unambiguous identification of the correct enantiomer, safeguarding the quality and safety of the final drug product.

References

  • European Medicines Agency. (1994). Investigation of Chiral Active Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Ali, I., Suhail, M., & Asnin, L. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality, 30(12), 1304–1311. Retrieved from [Link]

  • Dwivedy, A. K., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(4), 468–472. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Wang, P., et al. (2018). Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Scientific Reports, 8(1), 7650. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Q14 Guideline on Analytical Procedure Development. Retrieved from [Link]

  • Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS. (2016). Biomedical Chromatography, 30(12), 1951-1957. Retrieved from [Link]

  • Tótoli, F., & Salgado, H. R. N. (2015). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 4(5), 289-297. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

A Comparative Analysis of (S)-Flumequine and Novel Antibiotic Candidates for Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial resistance, the critical evaluation of existing antibiotics against emerging therapeutic options is paramount for guiding future drug development and clinical practice. This guide provides a comprehensive benchmark of (S)-Flumequine, a first-generation synthetic fluoroquinolone, against a curated selection of new-generation antibiotic candidates: Gepotidacin, Delafloxacin, and Cefepime-zidebactam. This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative efficacy and mechanistic nuances of these compounds against key Gram-negative pathogens.

Introduction: The Rationale for Benchmarking

(S)-Flumequine, while having seen its use diminish in human medicine, remains a relevant compound in veterinary applications for treating infections caused by Gram-negative bacteria.[1] Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, has been a cornerstone of antibiotic therapy for decades.[2] However, the rise of resistance necessitates a forward-looking approach. The antibiotic candidates chosen for this comparison represent three distinct strategic approaches to combatting Gram-negative infections:

  • Gepotidacin: A first-in-class triazaacenaphthylene antibiotic, Gepotidacin presents a novel mechanism of action by inhibiting bacterial DNA replication through a distinct binding site on DNA gyrase and topoisomerase IV, offering a potential solution to fluoroquinolone resistance.[3][4]

  • Delafloxacin: A newer-generation anionic fluoroquinolone, Delafloxacin also targets DNA gyrase and topoisomerase IV but exhibits enhanced potency, particularly in acidic environments, which are common at infection sites.[5]

  • Cefepime-zidebactam: This combination agent pairs a fourth-generation cephalosporin (Cefepime), which inhibits bacterial cell wall synthesis, with a novel β-lactamase inhibitor (Zidebactam) that also possesses a unique "enhancer" effect through binding to penicillin-binding protein 2 (PBP2).[6][7]

This guide will dissect the in vitro performance of these agents against clinically and veterinarily significant Gram-negative bacteria, namely Escherichia coli, Salmonella spp., and Pasteurella multocida.

Mechanism of Action: A Tale of Four Drugs

The efficacy of an antibiotic is intrinsically linked to its molecular mechanism of action. While some of the compared agents share targets, their modes of interaction and the downstream consequences for the bacterial cell differ significantly.

Antibiotic_Mechanisms cluster_quinolones Quinolone Action cluster_novel_topo Novel Topoisomerase Inhibition cluster_beta_lactam Cell Wall Synthesis Inhibition S_Flumequine (S)-Flumequine First-Generation Fluoroquinolone DNA_Gyrase DNA Gyrase S_Flumequine->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV S_Flumequine->Topo_IV Inhibits Delafloxacin Delafloxacin Anionic Fluoroquinolone Delafloxacin->DNA_Gyrase Inhibits (Potent) Delafloxacin->Topo_IV Inhibits (Potent) DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Gepotidacin Gepotidacin Triazaacenaphthylene Gepotidacin->DNA_Gyrase Inhibits (Novel Site) Gepotidacin->Topo_IV Inhibits (Novel Site) Cefepime_Zidebactam Cefepime-Zidebactam PBP Penicillin-Binding Proteins (PBPs) Cefepime_Zidebactam->PBP Cefepime Inhibits Zidebactam Binds PBP2 Beta_Lactamases β-Lactamases Cefepime_Zidebactam->Beta_Lactamases Zidebactam Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Cell_Wall->Bacterial_Death

Figure 1: Comparative Mechanisms of Action.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The cornerstone of antibiotic benchmarking lies in the quantitative assessment of their inhibitory and bactericidal activities. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are critical parameters in this evaluation. The following tables summarize the available MIC data for the four antibiotics against our target pathogens. Data is presented as MIC50/MIC90 (in µg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative MIC50/MIC90 Values (µg/mL) against Gram-Negative Pathogens

AntibioticEscherichia coliSalmonella spp.Pasteurella multocida
(S)-Flumequine 0.5 / >1280.5 / -0.25 / -
Gepotidacin 2 / 4[8]1 / 4Not Available
Delafloxacin 0.06 / 4[9]Not Available≤0.008 / 0.015
Cefepime-zidebactam 0.03 / 0.25[7]Not AvailableNot Available

Note: A hyphen (-) indicates that specific MIC90 data was not available in the cited sources. The data for Delafloxacin and Cefepime-zidebactam against Salmonella spp. and Pasteurella multocida is limited in publicly available literature, highlighting a gap for future research.

Experimental Protocols: Ensuring Reproducibility and Validity

To ensure the integrity and reproducibility of the comparative data, standardized methodologies are crucial. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow:

MIC_Workflow prep Bacterial Inoculum Preparation Adjust to 0.5 McFarland standard inoculation Inoculation Add bacterial suspension to each well prep->inoculation serial_dilution Antibiotic Serial Dilution Prepare 2-fold dilutions in 96-well plate serial_dilution->inoculation incubation Incubation 35°C for 16-20 hours inoculation->incubation reading Read Results Determine lowest concentration with no visible growth incubation->reading

Figure 2: Broth Microdilution MIC Workflow.

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend in a suitable broth (e.g., Mueller-Hinton Broth - MHB) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

  • Antibiotic Dilution: Prepare serial two-fold dilutions of each antibiotic in MHB in a 96-well microtiter plate. The concentration range should bracket the expected MIC values.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Step-by-Step Protocol:

  • Perform MIC Test: First, determine the MIC as described above.

  • Subculturing: From each well showing no visible growth in the MIC test, pipette a small aliquot (typically 10-100 µL) and plate it onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Discussion and Future Directions

This comparative guide provides a snapshot of the in vitro activity of (S)-Flumequine against three promising new antibiotic candidates.

  • Gepotidacin demonstrates consistent activity against E. coli, and its novel mechanism of action makes it a particularly interesting candidate, especially in the context of rising fluoroquinolone resistance.[3]

  • Delafloxacin , as a newer fluoroquinolone, shows potent activity against E. coli and P. multocida, suggesting it may be a valuable alternative to older drugs in its class.[10][11] Its enhanced activity in acidic conditions could be a significant advantage in certain types of infections.[5]

  • Cefepime-zidebactam exhibits excellent potency against E. coli and the broader Enterobacterales family, showcasing the power of combining a robust cephalosporin with a novel β-lactamase inhibitor.[7]

It is crucial to acknowledge the limitations of this in vitro comparison. The lack of comprehensive, directly comparable MIC data for all compounds against Salmonella and Pasteurella highlights a need for further research, particularly in the veterinary field. Moreover, in vitro efficacy does not always translate directly to in vivo success, where pharmacokinetic and pharmacodynamic (PK/PD) properties play a critical role.

Future studies should aim to generate head-to-head MIC and MBC data for these compounds against a broader panel of relevant veterinary and human pathogens. In vivo studies in appropriate animal models of infection are also essential to fully elucidate the therapeutic potential of these new antibiotic candidates and to understand how they truly benchmark against established agents like (S)-Flumequine.

References

  • Hackel, M., Sahm, D., West, J., & Scangarella-Oman, N. (2022). In Vitro Activity of Gepotidacin and Eight Comparator Agents against 4,000 Recent Clinical Isolates. IHMA, Inc. and GlaxoSmithKline. [Link]

  • Gis-M, Cantn-R, Ferri-J, et al. (2024). Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. Enfermedades Infecciosas y Microbiología Clínica. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2016). WCK 5222 (Cefepime-Zidebactam) Antimicrobial Activity against Clinical Isolates of Gram-Negative Bacteria Collected Worldwide in 2015. JMI Laboratories. [Link]

  • Flamm, R. K., Sader, H. S., & Jones, R. N. (2023). Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020). Antimicrobial Agents and Chemotherapy. [Link]

  • Karlowsky, J. A., et al. (2021). In vitro activity of cefepime/zidebactam (WCK 5222) against recent Gram-negative isolates collected from high resistance settings of Greek hospitals. Diagnostic Microbiology and Infectious Disease. [Link]

  • Mevius, D. J., & Veldman, K. T. (1990). In vitro activity of flumequine in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands. The Veterinary Quarterly. [Link]

  • Sader, H. S., et al. (2020). In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems. Antimicrobial Agents and Chemotherapy. [Link]

  • Sader, H. S., et al. (2022). Antimicrobial activity of cefepime/zidebactam (WCK 5222), a β-lactam/β-lactam enhancer combination, against clinical isolates of Gram-negative bacteria collected worldwide (2018-19). Journal of Antimicrobial Chemotherapy. [Link]

  • Pfaller, M. A., et al. (2018). Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties. Infectious Diseases and Therapy. [Link]

  • Rolston, K. V. I., et al. (2023). The in vitro activity of delafloxacin and comparator agents against bacterial pathogens isolated from patients with cancer. JAC-Antimicrobial Resistance. [Link]

  • Pfaller, M. A., et al. (2017). In Vitro Activity of Delafloxacin against Contemporary Bacterial Pathogens from the United States and Europe, 2014. Antimicrobial Agents and Chemotherapy. [Link]

  • Tiffany, C. A., et al. (2017). Gepotidacin (GSK2140944) In Vitro Activity Against Gram-Positive and Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2016). WCK 5222 (Cefepime-Zidebactam) Antimicrobial Activity Tested against Gram-negative Organisms Producing Clinically Relevant β-Lactamases. JMI Laboratories. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2022). Antimicrobial activity of cefepime/zidebactam (WCK 5222), a β-lactam/β-lactam enhancer combination, against clinical isolates. JMI Laboratories. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2015). WCK 5222 (Cefepime-Zidebactam) Antimicrobial Activity against Clinical Isolates of Gram-Negative Bacteria Collected Worldwide in 2015. ResearchGate. [Link]

  • Biedenbach, D. J., et al. (2016). In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens. Antimicrobial Agents and Chemotherapy. [Link]

  • Jakielaszek, C., et al. (2019). Gepotidacin Liofilchem MIC Test Strip Evaluation against Enterobacteriaceae, Staphylococcus aureus, Staphylococcus saprophyticus. GlaxoSmithKline Pharmaceuticals and Laboratory Specialists, Inc. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2018). In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes. JMI Laboratories. [Link]

  • Bassetti, M., & Righi, E. (2018). Clinical review of delafloxacin: a novel anionic fluoroquinolone. Journal of Antimicrobial Chemotherapy. [Link]

  • Livermore, D. M., et al. (2017). In vitro activity of cefepime/zidebactam (WCK 5222) against Gram-negative bacteria. Journal of Antimicrobial Chemotherapy. [Link]

  • Kocsis, B., et al. (2023). Investigation of Delafloxacin Resistance in Multidrug-Resistant Escherichia coli Strains and the Detection of E. coli ST43 International High-Risk Clone. Antibiotics. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2023). Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary. JMI Laboratories. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2015). Delafloxacin activity tested against bacterial pathogens from 44 medical centres in Europe and Israel (2014). JMI Laboratories. [Link]

  • Goldstein, E. J., Citron, D. M., & Merriam, C. V. (1995). In vitro activity of oral antimicrobial agents against clinical isolates of Pasteurella multocida. Diagnostic microbiology and infectious disease. [Link]

  • Bērziņa, A., et al. (2020). Levofloxacin Antibacterial Activity against Pasteurella Multocida Isolated from Domestic Rabbits. RSU Research Portal. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2025). In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus. JMI Laboratories. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2017). In vitro activity of cefepime/zidebactam (WCK 5222) against Gram-negative bacteria. JMI Laboratories. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2026). P-1203. Gepotidacin activity against Escherichia coli and Klebsiella pneumoniae, including molecularly characterized ESBL- and carbapenemase-positive subsets causing urinary tract infections in United States Medical Centers (2023). ResearchGate. [Link]

  • FDA. (2017). BAXDELA (delafloxacin) Label. [Link]

  • de Jong, A., et al. (2024). Flumequine, a fluoroquinolone in disguise. Communications Biology. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2025). Antimicrobial Susceptibility and Resistance of Chicken Escherichia coli, Salmonella SPP., and Pasteurella multocida Isolates. ResearchGate. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2018). In Vitro Activity of Delafloxacin and Microbiological Response against Fluoroquinolone-Susceptible and Nonsusceptible Staphylococcus aureus Isolates from Two Phase 3 Studies of Acute Bacterial Skin and Skin Structure Infections. JMI Laboratories. [Link]

Sources

A Guide to Replicating and Establishing the Potency of (S)-Flumequine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate and replicate the antibacterial potency of (S)-Flumequine. While published data on the racemic mixture of Flumequine is available, specific and detailed potency metrics for the (S)-enantiomer are less prevalent in publicly accessible literature. Therefore, this document serves a dual purpose: to outline the established methodologies for determining the potency of (S)-Flumequine and to provide a comparative context with its racemic form and other clinically relevant fluoroquinolone antibiotics. By following the detailed protocols and understanding the scientific rationale presented herein, researchers can generate robust and reproducible data, contributing to a clearer understanding of the enantioselective action of this antibiotic.

The Significance of Enantioselectivity in Flumequine's Activity

Flumequine, a first-generation fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3] Flumequine, like many pharmaceuticals, possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Flumequine and (R)-Flumequine.[1]

Studies have indicated that the antibacterial activity of flumequine enantiomers can differ significantly.[1] Furthermore, environmental degradation and metabolism of flumequine can be enantioselective, with the R-(+)-enantiomer often being preferentially degraded by microorganisms.[4] This underscores the critical importance of evaluating the potency of each enantiomer independently to fully comprehend the compound's pharmacological profile. This guide focuses on the experimental determination of the potency of the (S)-enantiomer.

Visualizing the Mechanism of Action

The primary targets of flumequine and other quinolone antibiotics are bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this inhibitory mechanism.

cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA requires relief of torsional strain DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase introduces negative supercoils Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils Topoisomerase_IV Topoisomerase IV Relaxed_DNA->Topoisomerase_IV decatenates daughter chromosomes S_Flumequine (S)-Flumequine S_Flumequine->DNA_Gyrase inhibits S_Flumequine->Topoisomerase_IV inhibits

Caption: Mechanism of (S)-Flumequine Action.

Experimental Protocols for Potency Determination

To rigorously assess the potency of (S)-Flumequine, two key experimental approaches are recommended: determination of the Minimum Inhibitory Concentration (MIC) and in vitro inhibition of DNA gyrase.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[5] This is a fundamental measure of antibacterial potency. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Start Start: Prepare (S)-Flumequine Stock Prepare_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Start->Prepare_Media Serial_Dilution Perform 2-fold serial dilutions of (S)-Flumequine in a 96-well plate Prepare_Media->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland standard) Inoculum_Prep->Inoculate Incubate Incubate at 35°C ± 1°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC MIC = lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC Determination.

  • Preparation of (S)-Flumequine Stock Solution: Accurately weigh and dissolve (S)-Flumequine in a suitable solvent (e.g., DMSO or a dilute alkaline solution, as flumequine is poorly soluble in water) to create a high-concentration stock solution.[4]

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions and CLSI guidelines. The cation adjustment (with Ca2+ and Mg2+) is crucial for the accurate testing of quinolones.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the (S)-Flumequine stock solution with CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the test bacterium (e.g., Escherichia coli ATCC 25922 as a quality control strain) on an appropriate agar medium.[8] Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted (S)-Flumequine. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C ± 1°C for 16-20 hours in ambient air.

  • Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of (S)-Flumequine at which there is no visible bacterial growth.

DNA Gyrase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of (S)-Flumequine on the enzymatic activity of DNA gyrase. The assay is based on the principle that DNA gyrase introduces negative supercoils into relaxed plasmid DNA, and this change in DNA topology can be visualized by agarose gel electrophoresis.[9]

Start Start: Prepare Reagents Reaction_Setup Set up reaction mixtures: - Relaxed plasmid DNA - DNA gyrase enzyme - Assay buffer - Varying concentrations of (S)-Flumequine Start->Reaction_Setup Incubation Incubate at 37°C for 30-60 minutes Reaction_Setup->Incubation Stop_Reaction Stop reaction with a solution containing SDS and proteinase K Incubation->Stop_Reaction Gel_Electrophoresis Run samples on an agarose gel Stop_Reaction->Gel_Electrophoresis Visualize Stain gel with ethidium bromide and visualize under UV light Gel_Electrophoresis->Visualize Analyze Quantify supercoiled vs. relaxed DNA bands Visualize->Analyze Calculate_IC50 IC50 = concentration causing 50% inhibition of supercoiling Analyze->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for DNA Gyrase Inhibition Assay.

  • Reagent Preparation: Prepare a reaction buffer typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP. Prepare a stock solution of relaxed plasmid DNA (e.g., pBR322) and a working solution of purified bacterial DNA gyrase.

  • Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, relaxed plasmid DNA, and varying concentrations of (S)-Flumequine. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Incubation: Add DNA gyrase to each tube (except the negative control) to initiate the reaction. Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to denature the enzyme and remove it from the DNA.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Densitometry can be used to quantify the amount of supercoiled DNA in each lane.

  • IC50 Determination: The IC50 value is the concentration of (S)-Flumequine that results in a 50% reduction in the supercoiling activity of DNA gyrase compared to the positive control. This is typically determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Potency Data

The following tables provide published MIC and IC50 values for racemic flumequine and other common fluoroquinolones. These values can serve as a benchmark for the experimental data obtained for (S)-Flumequine.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Selected Quinolones

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Flumequine (racemic) E. coli0.532[8][10]
Salmonella typhimurium0.5-[8]
Pasteurella multocida0.25-[8]
Ciprofloxacin E. coli≤0.008-[8]
Klebsiella pneumoniae->32[11]
Acinetobacter baumannii0.564[12]
Levofloxacin Klebsiella pneumoniae->32[11]
Acinetobacter baumannii0.258[12]
Moxifloxacin Klebsiella pneumoniae->32[11]
Acinetobacter baumannii0.1216[12]

Table 2: DNA Gyrase Inhibition (IC50) Data for Selected Quinolones

AntibioticEnzyme SourceIC50 (µg/mL)Reference
Ofloxacin (racemic) E. coli6.20 ± 0.17[9]
Levofloxacin ((S)-enantiomer of Ofloxacin) E. coli2.50 ± 0.14[9]
Ciprofloxacin Enterococcus faecalis27.8
Levofloxacin Enterococcus faecalis28.1
Moxifloxacin ---
Novobiocin E. coli0.026 (nM)

Conclusion

This guide provides a robust framework for the systematic evaluation of (S)-Flumequine's antibacterial potency. By adhering to the detailed protocols for MIC determination and DNA gyrase inhibition assays, researchers can generate high-quality, reproducible data. The provided comparative data for racemic flumequine and other fluoroquinolones will allow for a meaningful interpretation of the experimental findings. A thorough understanding of the enantiomer-specific activity of flumequine is essential for a complete toxicological and pharmacological assessment of this antibiotic.

References

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae. [Link]

  • Enantioselective Behavior of Flumequine Enantiomers and Metabolites Identification in Sediment. Scientific Reports. [Link]

  • Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. Scientific Reports. [Link]

  • Flumequine, a fluoroquinolone in disguise. Scientific Reports. [Link]

  • In vitro activity of flumequine in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands. Veterinary Quarterly. [Link]

  • Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PLoS One. [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science. [Link]

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Preprints.org. [Link]

  • EUCAST Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Characterization of Mechanisms Lowering Susceptibility to Flumequine among Bacteria Isolated from Chilean Salmonid Farms. Antibiotics. [Link]

  • Flumequine, a fluoroquinolone in disguise. bioRxiv. [Link]

  • Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment. Scientific Reports. [Link]

  • Quality control ranges for testing broth microdilution susceptibility of Flavobacterium columnare and F. psychrophilum to nine antimicrobials. Journal of Fish Diseases. [Link]

  • Flumisol Oral Solution 100 mg/ml. - Summary of Product Characteristics. Irish Medicines Board. [Link]

  • Flumequine. Grokipedia. [Link]

  • [Evaluation of the in vitro activity of flumequine on bacterial strains recently isolated in the hospital]. Giornale di Batteriologia, Virologia ed Immunologia. [Link]

  • Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 10: Quinolones: flumequine and oxolinic acid. EFSA Journal. [Link]

  • Comparative single-dose pharmacokinetics of four quinolones, oxolinic acid, flumequine, sarafloxacin, and enrofloxacin, in Atlantic salmon (Salmo salar) held in seawater at 10 degrees C. Antimicrobial Agents and Chemotherapy. [Link]

  • (PDF) Pharmacokinetics of flumequine and in vitro activity against bacterial pathogens of gilthead sea bream Sparus aurata. ResearchGate. [Link]

  • Flumequine (WHO Food Additives Series 39). inchem.org. [Link]

  • Determination of enantio‐separation, absolute configuration and chiral recognition mechanism of ofloxacin and flumequine by HPLC and modeling studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae. [Link]

  • RSC Medicinal Chemistry. White Rose Research Online. [Link]

  • Discovery of Novel Bacterial DNA Gyrase Inhibitors. FIU Digital Commons. [Link]

  • Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. International Journal of Molecular Sciences. [Link]

  • Stereoselective Bacterial Metabolism of Antibiotics in Environmental Bacteria – A Novel Biochemical Workflow. Frontiers in Microbiology. [Link]

  • Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-Flumequine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a synthetic fluoroquinolone antibiotic, (S)-Flumequine has been utilized in veterinary medicine and for specific therapeutic applications.[1] However, its classification as a hazardous substance necessitates stringent disposal protocols to mitigate risks to human health and the environment.[2] This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step framework for the proper disposal of (S)-Flumequine, grounded in scientific principles and regulatory compliance.

Understanding the Imperative for Specialized Disposal

(S)-Flumequine is not a benign compound. It is categorized as a substance that causes skin and eye irritation, is harmful if swallowed, and may lead to respiratory irritation.[3] The environmental persistence of quinolones in sediments further underscores the critical need for disposal methods that ensure complete degradation and prevent aquatic contamination.[4] Improper disposal, such as sewering, is strictly prohibited as it can lead to the contamination of waterways and potentially contribute to the development of antibiotic-resistant bacteria.[5][6][7][8]

Hazard Profile of (S)-Flumequine

A thorough understanding of the hazard profile of (S)-Flumequine is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (S)-Flumequine for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Hand Protection: Use impervious gloves that have been inspected for integrity before use.[9]

  • Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a full-face respirator with a particle filter is recommended.[9]

Step-by-Step Disposal Protocol for (S)-Flumequine

The recommended and most environmentally sound method for the disposal of (S)-Flumequine is high-temperature incineration.[5][10] This process ensures the complete destruction of the active pharmaceutical ingredient.

Step 1: Segregation and Labeling

  • All waste containing (S)-Flumequine, including unused product, contaminated labware (e.g., vials, pipettes), and spill cleanup materials, must be segregated from general laboratory waste.

  • Collect this waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11] The label should prominently display the words "Hazardous Waste Pharmaceuticals."[11]

Step 2: Preparation for Incineration

  • For solid (S)-Flumequine, it is recommended to dissolve or mix the material with a combustible solvent.[5] This facilitates more efficient and complete combustion.

  • Ensure the container is securely sealed to prevent any leakage or spillage during transport.

Step 3: Professional Waste Disposal Service

  • Engage a licensed professional waste disposal service that is permitted to handle and incinerate hazardous pharmaceutical waste.[5]

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for (S)-Flumequine to ensure they have all the necessary information for safe handling and disposal.

Step 4: Documentation

  • Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.

The following diagram illustrates the decision-making workflow for the proper disposal of (S)-Flumequine.

flumequine_disposal_workflow Workflow for (S)-Flumequine Disposal start Start: (S)-Flumequine Waste Generated assess_waste Assess Waste Type (Unused product, contaminated labware, spill debris) start->assess_waste segregate Segregate as Hazardous Pharmaceutical Waste assess_waste->segregate label_container Label Container: 'Hazardous Waste Pharmaceuticals' segregate->label_container prepare_for_disposal Prepare for Disposal label_container->prepare_for_disposal dissolve_in_solvent Dissolve/Mix with Combustible Solvent (if solid) prepare_for_disposal->dissolve_in_solvent secure_container Securely Seal Container dissolve_in_solvent->secure_container contact_disposal_service Contact Licensed Hazardous Waste Disposal Service secure_container->contact_disposal_service provide_sds Provide (S)-Flumequine SDS to Disposal Service contact_disposal_service->provide_sds transport_and_incinerate Transport and High-Temperature Incineration (>1000°C with afterburner and scrubber) provide_sds->transport_and_incinerate document_disposal Document Disposal Process transport_and_incinerate->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Decision workflow for the safe disposal of (S)-Flumequine.

Emergency Procedures: Managing (S)-Flumequine Spills

In the event of a spill, a swift and systematic response is crucial to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity and evacuate non-essential individuals.

  • If the spill is large or in a poorly ventilated area, evacuate the entire room and close the door.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE (see Section 3).

Step 3: Contain and Clean the Spill

  • For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[12] Avoid generating dust.[12]

  • For liquid spills, cover the spill with an absorbent material, such as paper towels or a spill pad.[13][14]

  • Work from the outside of the spill inwards to prevent spreading the contamination.

Step 4: Decontaminate the Area

  • Clean the spill area with a detergent solution and rinse with water.[14]

  • For biohazardous applications, a 10% bleach solution followed by a neutralizing agent like 1% sodium thiosulfate can be used for decontamination.[14]

Step 5: Dispose of Contaminated Materials

  • All materials used for spill cleanup, including absorbent pads, contaminated PPE, and cleaning cloths, must be disposed of as hazardous pharmaceutical waste according to the protocol outlined in Section 4.[14]

Regulatory Framework: Ensuring Compliance

The disposal of (S)-Flumequine is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[15] It is essential to adhere to all local, state, and federal regulations pertaining to hazardous pharmaceutical waste.[2] The EPA's Final Rule on the Management Standards for Hazardous Waste Pharmaceuticals provides specific guidance for healthcare facilities and should be consulted for detailed compliance information.[16]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of (S)-Flumequine is a critical responsibility for all laboratory professionals. By adhering to the procedures outlined in this guide, you are not only ensuring your own safety and that of your colleagues but also demonstrating a commitment to environmental stewardship. A proactive and informed approach to chemical waste management is an integral component of a robust laboratory safety culture.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Flumequine. Retrieved from [Link]

  • Pharmacy Purchasing & Products Magazine. (n.d.). Proper Disposal of 2014-2015 Flu Vaccines. Retrieved from [Link]

  • Greenbook.net. (2015, June 12). Safety Data Sheet. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Wikipedia. (n.d.). Flumequine. Retrieved from [Link]

  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flumequine. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effects of the use of Flumequine in aquaculture: microbial resistance and sediment contamination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe Disposal of Infectious Laboratory Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 3). Flumequine, a fluoroquinolone in disguise. Retrieved from [Link]

  • PubMed. (n.d.). Does incineration turn infectious waste aseptic?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • INCHEM. (n.d.). FLUMEQUINE (addendum) (JECFA Food Additives Series 51). Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Management Of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Texas A&M University-Commerce. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Pharmacy and Medicines Regulatory Authority. (n.d.). GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Decontamination – Knowledge and References. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elimination of quinolone antibiotic carryover through use of antibiotic-removal beads. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2022, January 7). Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Water, Engineering and Development Centre. (n.d.). Incinerators and Sharps Management. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Flumequine
Reactant of Route 2
(S)-Flumequine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.